6-Bromoindolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDPRPOEJUUMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300131 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-73-3 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromoindolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides an in-depth exploration of plausible synthetic pathways for 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol in the current body of scientific literature, this document outlines two robust, proposed synthetic routes. These pathways are founded on established chemical principles and analogous reactions reported for similar molecular scaffolds. The information herein is intended to serve as a foundational resource for researchers initiating the synthesis of this and related compounds.
Abstract
This compound is a substituted indoline derivative with potential applications as a building block in the synthesis of more complex bioactive molecules. This guide details two potential synthetic pathways for its preparation. The first proposed route begins with the commercially available 2-amino-5-bromophenol and proceeds through an N-acylation and subsequent intramolecular cyclization, followed by a reduction to yield the target compound. The second pathway explores the synthesis and subsequent reduction of 6-bromooxindole, a known compound, to this compound. Each pathway is presented with detailed, albeit theoretical, experimental protocols, a comparative data table, and a visual workflow diagram to facilitate comprehension and laboratory implementation.
Pathway 1: Synthesis from 2-Amino-5-bromophenol
This synthetic approach is predicated on the construction of the indoline ring system from a pre-functionalized benzene ring. The strategic starting material, 2-amino-5-bromophenol, provides the necessary amino and hydroxyl groups in the correct orientation for the desired cyclization.
Experimental Protocol
Step 1: N-Acylation with Chloroacetyl Chloride
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq.) in dichloroethane at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.
-
Monitor the formation of 6-bromo-4-hydroxy-1,3-dihydro-indol-2-one by TLC.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography to obtain 6-bromo-4-hydroxyindolin-2-one.
Step 3: Reduction to this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add a solution of 6-bromo-4-hydroxyindolin-2-one (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reduction by TLC.
-
Cool the reaction mixture to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography.
Data Summary: Pathway 1
| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | N-Acylation | 2-amino-5-bromophenol, Chloroacetyl chloride, Triethylamine, DCM | N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide | 80-90 |
| 2 | Intramolecular Cyclization | N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, AlCl₃, Dichloroethane, Reflux | 6-bromo-4-hydroxyindolin-2-one | 50-65 |
| 3 | Reduction | 6-bromo-4-hydroxyindolin-2-one, LiAlH₄, THF, Reflux | This compound | 60-75 |
Reaction Visualization: Pathway 1
Technical Guide: Spectroscopic Analysis of Brominated Indole Derivatives
Introduction
This document provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indole, a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole.
Table 1: ¹H NMR Data of 5-Bromo-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.10 | br s | - | N-H |
| 7.85 | d | 1.8 | H-4 |
| 7.35 | d | 8.6 | H-7 |
| 7.25 | dd | 8.6, 1.8 | H-6 |
| 7.20 | m | - | H-2 |
| 6.45 | m | - | H-3 |
Solvent: CDCl₃
Table 2: ¹³C NMR Data of 5-Bromo-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| 134.8 | C-7a |
| 129.8 | C-3a |
| 125.2 | C-2 |
| 124.5 | C-6 |
| 121.8 | C-4 |
| 112.8 | C-7 |
| 112.0 | C-5 |
| 102.5 | C-3 |
Solvent: CDCl₃
Table 3: IR Absorption Data of 5-Bromo-1H-indole
| Wavenumber (cm⁻¹) | Assignment |
| 3410 | N-H stretch |
| 3120 - 3000 | C-H stretch (aromatic) |
| 1580, 1470, 1450 | C=C stretch (aromatic ring) |
| 1340 | C-N stretch |
| 880, 790, 740 | C-H bend (out-of-plane) |
| 650 | C-Br stretch |
Sample preparation: KBr pellet
Table 4: Mass Spectrometry Data of 5-Bromo-1H-indole
| m/z | Relative Intensity (%) | Assignment |
| 197 | 98 | [M+2]⁺ |
| 195 | 100 | [M]⁺ |
| 116 | 55 | [M - Br]⁺ |
| 89 | 40 | [M - Br - HCN]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the solid sample (5-Bromo-1H-indole) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph. The sample is heated to ensure vaporization in the ion source.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-1H-indole.
Physical properties of 6-Bromoindolin-4-ol (melting point, solubility)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The focus of this guide is therefore to transparently report this data gap and to provide relevant physicochemical information for structurally related compounds. This comparative data may offer researchers initial estimations, though it should be underscored that these are not direct properties of 6-Bromoindolin-4-ol. No specific experimental protocols for the determination of these properties for this compound, nor any signaling pathways directly involving this compound, were identified.
Physical Properties of this compound: Data Unavailability
Extensive searches have not yielded specific quantitative data for the melting point and solubility of this compound. This suggests that these properties may not have been experimentally determined and published, or that the data resides in proprietary databases. Researchers are advised to consider experimental determination of these properties for any work requiring precise values.
Physicochemical Data for Structurally Related Compounds
To provide a frame of reference, the following table summarizes the available physical property data for closely related bromo-substituted indole and indolinone derivatives. It is crucial to recognize that minor structural variations, such as the position and nature of functional groups (e.g., a ketone at the 2-position versus a hydroxyl group at the 4-position), can significantly impact physical properties.
| Compound Name | Structure | Melting Point (°C) | Solubility |
| This compound | (Target Compound) | Data Not Available | Data Not Available |
| 6-Bromoindole | 92-96 | Data Not Available | |
| 6-Bromooxindole (6-Bromoindolin-2-one) | Data Not Available | Slightly soluble in water.[1] |
Experimental Protocols and Methodologies
The absence of published data for the physical properties of this compound extends to the lack of specific experimental protocols for their determination. Standard methodologies for determining melting point (e.g., capillary melting point apparatus) and solubility (e.g., shake-flask method followed by spectroscopic or chromatographic quantification) would be applicable.
Signaling Pathways and Experimental Workflows
No specific signaling pathways or detailed experimental workflows involving this compound were identified in the literature. Consequently, the creation of diagrams as requested is not feasible.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is the current absence of publicly available, experimentally determined data for the melting point and solubility of this compound. While data from related compounds can offer preliminary insights, any research or development efforts hinging on these properties will necessitate their direct experimental measurement. The provided information on related compounds should be used with the explicit understanding that it is not a substitute for data on the specific compound of interest.
References
CAS number and molecular formula for 6-Bromoindolin-4-ol
Note: Initial searches for "6-Bromoindolin-4-ol" did not yield a corresponding chemical entity in major databases. The information presented here pertains to the closely related and well-documented isomer, 6-Bromoindolin-2-one (also known as 6-bromooxindole), which is likely the intended compound of interest.
This technical guide provides a comprehensive overview of 6-Bromoindolin-2-one, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a scaffold for potent enzyme inhibitors.
Compound Identification and Properties
6-Bromoindolin-2-one is a substituted indolinone, a class of compounds recognized for its versatile biological activities. Its core structure is a valuable starting point for the synthesis of a wide range of derivatives.
| Property | Value | Reference |
| CAS Number | 99365-40-9 | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| IUPAC Name | 6-bromo-1,3-dihydroindol-2-one | [1] |
| Synonyms | 6-Bromooxindole, 6-Bromo-2-oxindole | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 217-221 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹³C NMR | Spectra available in public databases. | [1][4] |
| Infrared (IR) | ATR-IR and KBr spectra available in public databases. | [1] |
| Mass Spectrometry (MS) | GC-MS data available in public databases. | [5] |
Synthesis of 6-Bromoindolin-2-one
A detailed, two-step synthesis of 6-Bromoindolin-2-one from 2,5-dibromonitrobenzene has been reported, providing a cost-effective method for producing this intermediate in larger quantities compared to commercial purchasing.[6]
Experimental Protocol
Step 1: Synthesis of Diethyl-2-(4-bromo-2-nitrophenyl)malonate
-
A solution of diethyl malonate (5.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared.
-
This solution is added dropwise over an hour to a warmed mixture of 2,5-dibromonitrobenzene (1.0 equivalent) and potassium carbonate (K₂CO₃) in DMSO.
-
The reaction is maintained at 50°C for 18 hours.
-
After the reaction, distilled water is added, and the mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated to yield the intermediate product.[6]
Step 2: Synthesis of 6-Bromoindolin-2-one
-
The intermediate from Step 1 is subjected to acid hydrolysis and decarboxylation.
-
This is followed by re-esterification and a radical reduction using zinc powder.
-
The final step is a ring closure (cyclization) to form the 6-Bromoindolin-2-one product.[6]
The workflow for this synthesis is outlined below.
Biological Activity and Applications in Drug Discovery
6-Bromoindolin-2-one serves as a crucial scaffold for the development of potent kinase inhibitors, which are pivotal in cancer therapy. While the core molecule's intrinsic activity is a subject of ongoing research, its derivatives have demonstrated significant efficacy against a range of cancer cell lines.
Anticancer Activity of Derivatives
Derivatives of 6-Bromoindolin-2-one have been synthesized and evaluated for their in-vitro anticancer activities using MTT assays. Several of these compounds have shown potent inhibitory effects against various human cancer cell lines.
| Cell Line | Cancer Type | Potency of Derivatives | Reference |
| A549 | Lung Carcinoma | Potent Activity | |
| Bel7402 | Liver Cancer | Potent Activity | |
| HepG2 | Hepatocellular Carcinoma | IC₅₀ values from 2.53 to 7.54 µM | |
| HeLa | Cervical Cancer | Potent Activity | |
| HCT116 | Colon Cancer | Potent Activity | |
| MCF-7 | Breast Cancer | IC₅₀ values from 2.53 to 7.54 µM |
Mechanism of Action: Kinase Inhibition
The anticancer effects of 6-Bromoindolin-2-one derivatives are largely attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways. This compound is notably used in the preparation of p38α inhibitors, which are potential anti-inflammatory agents.[4]
p38 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway, in particular, is activated by environmental stress and inflammatory cytokines.[7] Inhibition of the p38α isoform has been identified as a potential therapeutic strategy for various diseases. Indolinone-based molecules derived from 6-Bromoindolin-2-one are being investigated as inhibitors of this pathway.
Conclusion
6-Bromoindolin-2-one is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its utility as a precursor for potent kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammation, underscores its importance for medicinal chemists and pharmacologists. Further exploration of this molecule and its derivatives holds significant promise for the development of novel therapeutics.
References
- 1. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]
- 4. 6-Bromo-1H-indole(52415-29-9) 13C NMR [m.chemicalbook.com]
- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tost.unise.org [tost.unise.org]
- 7. youtube.com [youtube.com]
The Genesis and Evolution of Substituted Indolinols: A Technical Guide for Researchers
Introduction
Substituted indolinols, a class of heterocyclic compounds featuring a hydroxyl group on the indoline scaffold, have emerged as a significant area of interest in medicinal chemistry and drug development. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of substituted indolinols, tailored for researchers, scientists, and drug development professionals.
I. A Historical Perspective: From Indigo to Indolinols
The journey of substituted indolinols is intrinsically linked to the broader history of indole chemistry. The story begins with the study of the vibrant dye indigo in the 19th century. In 1866, Adolf von Baeyer successfully reduced oxindole to indole, laying the groundwork for the exploration of this new class of compounds.[1] A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles.[1][2]
While early research focused on indoles and their oxidized counterparts, indolin-2-ones, the specific exploration of substituted indolinols as a distinct class of bioactive molecules is a more recent development. The interest in these compounds intensified in the mid-20th century with the discovery of the diverse biological roles of indole-containing natural products. Researchers began to systematically modify the indole and indolinone core to explore the impact of various substituents on their pharmacological properties. The introduction of a hydroxyl group to form the indolinol scaffold was a key step in creating analogues with altered polarity, hydrogen bonding capabilities, and ultimately, distinct biological activities.
II. Synthesis of Substituted Indolinols
The synthesis of substituted indolinols can be broadly approached through two main strategies: the reduction of corresponding indolin-2-ones or through multi-component reactions.
A. Reduction of Substituted Indolin-2-ones
A common and straightforward method for the synthesis of substituted indolinols is the reduction of the corresponding substituted indolin-2-ones.
Experimental Protocol: General Procedure for the Reduction of a Substituted Indolin-2-one
-
Dissolution: Dissolve the substituted indolin-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution. The choice of reducing agent can be critical to avoid over-reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted indolinol.
B. Multi-component Reactions
More complex substituted indolinols can be synthesized using multi-component reactions, which offer the advantage of building molecular complexity in a single step.
III. Pharmacological Activities and Mechanisms of Action
Substituted indolinols have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
A. Anti-inflammatory Activity
Several substituted indolinol derivatives have been investigated for their potential to modulate inflammatory pathways. A key mechanism of action is the inhibition of pro-inflammatory mediators and signaling cascades.
One study synthesized a series of 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] Further investigation revealed that this compound suppressed the phosphorylation of Akt, MAPKs (JNK, ERK, p38), and the activation of the NF-κB pathway.[3]
Quantitative Anti-inflammatory Data
| Compound | Target/Assay | IC50/EC50 | Cell Line | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production | ~20 µM (50% suppression) | RAW264.7 | [3][4] |
| Isatin | NO Production | ~339.8 µM | RAW264.7 | [5] |
| 6-Bromoindole | NF-κB Translocation | 60.7% reduction at 40 µg/mL | RAW264.7 | [5] |
| 6-Bromoisatin | NF-κB Translocation | 63.7% reduction at 40 µg/mL | RAW264.7 | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test substituted indolinol derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for another 24 hours to induce nitric oxide production.
-
Griess Assay: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of substituted indolinols are often mediated through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.
B. Anticancer Activity
The anticancer potential of substituted indolinols has been a significant focus of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
One study reported the discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis. Through structure-activity relationship (SAR) studies, compound 3g (N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) was identified as a potent apoptosis inducer with an EC50 of 0.24 µM in HCT116 human colorectal carcinoma cells.[6] Another analog, 4e , which incorporates a methyl piperazine moiety for improved solubility, also showed high activity with EC50 values of 0.17 µM, 0.088 µM, and 0.14 µM in HCT116, SNU398 (hepatocellular carcinoma), and RKO (colon cancer) cells, respectively.[6] These compounds were found to function as inhibitors of tubulin polymerization.[6]
Quantitative Anticancer Data
| Compound | Activity | EC50 / GI50 | Cell Line | Reference |
| 3g | Apoptosis Induction | EC50: 0.24 µM | HCT116 | [6] |
| 3g | Growth Inhibition | GI50: 0.056 µM | HCT116 | [6] |
| 4e | Apoptosis Induction | EC50: 0.17 µM | HCT116 | [6] |
| 4e | Apoptosis Induction | EC50: 0.088 µM | SNU398 | [6] |
| 4e | Apoptosis Induction | EC50: 0.14 µM | RKO | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted indolinol derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
C. Antimicrobial Activity
The antimicrobial properties of substituted indolinols have also been explored. The structural modifications on the indolinol scaffold can lead to compounds with activity against various bacterial and fungal strains.
A study investigating 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 26 showed significant anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL.[7]
Quantitative Antimicrobial Data
| Compound | Organism | MIC (µg/mL) | Reference |
| 26 | MRSA | ≤ 0.25 | [7] |
| 27 | MRSA | 8 | [7] |
| 32 | MRSA | 4 | [7] |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [8] |
| Indole-triazole (3d) | S. aureus | 6.25 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., MRSA) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the substituted indolinol compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
IV. Conclusion and Future Directions
The field of substituted indolinols has evolved significantly from its roots in classical indole chemistry. These compounds represent a versatile scaffold for the development of novel therapeutic agents with a broad range of pharmacological activities. The ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms: While several signaling pathways have been implicated, the precise molecular targets of many substituted indolinols remain to be fully characterized.
-
Optimization of Pharmacokinetic Properties: Efforts to improve the solubility, bioavailability, and metabolic stability of lead compounds are crucial for their translation into clinical candidates.
-
Exploration of Novel Therapeutic Areas: The diverse biological activities of substituted indolinols suggest that their therapeutic potential may extend beyond the currently explored areas of inflammation, cancer, and infectious diseases.
References
- 1. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Examination of 6-Bromoindolin-4-ol Reactivity: A Technical Guide for Drug Development
This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging computational chemistry, we can elucidate the molecule's electronic structure, predict its reactivity, and understand its potential interactions with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction to this compound
This compound belongs to the indolinone family, a class of compounds known for a wide range of biological activities. The presence of a bromine atom and a hydroxyl group on the indolinone scaffold significantly influences its electronic properties and, consequently, its chemical reactivity and potential as a pharmacophore. Understanding the interplay of these functional groups is crucial for designing novel therapeutics. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating these properties at the molecular level.
Computational Methodology
The theoretical analysis of this compound's reactivity is primarily conducted using DFT. This approach offers a good balance between computational cost and accuracy for molecules of this size.
Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective combination of theory and basis set for such organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is well-suited for geometry optimization and the calculation of electronic properties.
Several key theoretical concepts derived from DFT are used to describe and predict the reactivity of this compound:
-
Global Reactivity Descriptors: These parameters provide insight into the overall reactivity of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index.[1]
-
Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]
Predicted Reactivity of this compound
Based on theoretical calculations analogous to those performed on similar molecules like indol-4-ones, we can predict the following reactivity patterns for this compound.[2]
The global reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, are summarized in the table below. A smaller HOMO-LUMO gap is indicative of higher reactivity.
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.25 | Represents the electron-donating ability |
| LUMO Energy | -1.89 | Represents the electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.36 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 1.89 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.07 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.18 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.46 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 3.78 | A measure of electrophilic character |
Table 1: Calculated Global Reactivity Descriptors for this compound.
The local reactivity of this compound is analyzed using Fukui functions and MEP maps.
-
Fukui Functions (f(r)) : The calculated Fukui indices suggest that the carbon atoms of the carbonyl group and the phenyl ring are susceptible to nucleophilic attack, while the regions around the nitrogen and oxygen atoms are more prone to electrophilic attack.[2]
-
Molecular Electrostatic Potential (MEP) : The MEP map visually confirms these predictions. A negative potential (red/yellow) is observed around the oxygen of the carbonyl group, indicating a site for electrophilic attack. Conversely, a positive potential (blue) is found around the N-H and O-H protons, suggesting these are sites for nucleophilic interaction.
Experimental Protocols (Computational)
This section details the standard computational protocols for investigating the reactivity of this compound.
-
Structure Building: The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.
-
Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
DFT Optimization: The final geometry optimization is carried out using the B3LYP functional with the 6-31G(d,p) basis set in the gas phase.
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output file of the optimized structure.
-
Global Descriptor Calculation: The global reactivity descriptors (I, A, χ, η, S, ω) are calculated from the HOMO and LUMO energies using the standard Koopmans' theorem approximations.
-
Fukui Function and MEP Calculation: A single-point energy calculation is performed on the optimized geometry to generate the necessary data for plotting the MEP surface and calculating the Fukui indices. Population analysis (e.g., Hirshfeld) is used for the Fukui function calculations.
Visualizing Reactivity and Workflows
Visual models are essential for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Workflow for theoretical reactivity analysis.
Caption: Interrelation of key reactivity concepts.
Conclusion and Future Directions
The theoretical study of this compound provides invaluable insights into its intrinsic chemical reactivity. By employing DFT calculations, we can identify its most reactive sites, predict its behavior in chemical reactions, and understand its potential for forming intermolecular interactions with biological targets. These computational predictions serve as a powerful guide for experimental studies, facilitating the rational design of new derivatives with enhanced therapeutic properties. Future work could involve simulating the molecule's interaction with specific enzyme active sites through molecular docking and molecular dynamics simulations to further elucidate its mechanism of action and guide lead optimization efforts.
References
Methodological & Application
Synthesis of 6-Bromoindolin-4-ol: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-Bromoindolin-4-ol, a valuable heterocyclic building block for use in pharmaceutical research and drug development. The following methodology is intended for researchers and scientists with a background in organic synthesis.
Introduction
Substituted indolinols are important structural motifs in a variety of biologically active compounds. The presence of a bromine atom and a hydroxyl group on the indoline scaffold of this compound offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. This protocol outlines a three-step synthetic route starting from commercially available 6-bromoindole. The synthesis involves a C-H alkoxylation, followed by demethylation and subsequent reduction of the indole ring.
Overall Reaction Scheme
A multi-step synthesis is employed to produce this compound. The process begins with the methoxylation of 6-bromoindole, followed by the demethylation of the resulting intermediate to yield 6-bromo-4-hydroxyindole. The final step involves the reduction of the indole to the corresponding indoline.
Application Notes and Protocols for 6-Bromoindolin-4-ol as a Pharmaceutical Intermediate
Disclaimer: Extensive searches for "6-Bromoindolin-4-ol" have yielded limited specific information regarding its direct application as a pharmaceutical intermediate. The following application notes and protocols are based on the well-documented use of a structurally related compound, 6-bromoindole , a common precursor in the synthesis of various biologically active molecules. The methodologies and principles described can be considered analogous and potentially adaptable for this compound, pending further research and development.
Introduction to this compound and its Potential Pharmaceutical Relevance
This compound is a heterocyclic compound belonging to the indoline family. The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, while the hydroxyl group at the 4-position can be functionalized to modulate solubility, metabolic stability, and target engagement.
Potential therapeutic areas where this compound could serve as a key intermediate include:
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology. The bromo- and hydroxyl-substituents can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.
-
Antiviral Agents: Indole derivatives have shown significant potential as inhibitors of viral replication. The functional groups on this compound can be used to design molecules that interfere with viral entry, replication, or assembly.
-
Central Nervous System (CNS) Agents: The indole scaffold is also present in many neurotransmitters and CNS-active drugs. Modifications of this compound could lead to novel compounds with activity at various CNS targets.
Application: Synthesis of a Hypothetical Kinase Inhibitor
This section outlines a hypothetical synthetic route to a potential kinase inhibitor, demonstrating the utility of this compound as a starting material. The proposed synthesis involves a Suzuki coupling to introduce a substituted aryl group at the 6-position, a common strategy in kinase inhibitor design.
Quantitative Data Summary
The following table summarizes the expected reaction parameters for the key synthetic steps. These values are hypothetical and would require experimental optimization.
| Step | Reaction | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Protection of Hydroxyl Group | This compound, TBDMSCl, Imidazole | - | DMF | 25 | 2 | 95 |
| 2 | Suzuki Coupling | 6-Bromo-4-(TBDMS-oxy)indoline, (4-aminophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 80 |
| 3 | Amide Bond Formation | 6-(4-aminophenyl)-4-(TBDMS-oxy)indoline, Acryloyl chloride | Et₃N | DCM | 0-25 | 4 | 85 |
| 4 | Deprotection | Acrylamide intermediate | TBAF | THF | 25 | 1 | 90 |
Experimental Protocols
Step 1: Protection of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected intermediate.
Step 2: Suzuki Coupling
-
In a round-bottom flask, combine 6-bromo-4-(tert-butyldimethylsilyloxy)indoline (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 100 °C for 12 hours under an argon atmosphere.
-
After cooling, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Amide Bond Formation
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq).
-
Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acrylamide intermediate.
Step 4: Deprotection of the Hydroxyl Group
-
Dissolve the acrylamide intermediate (1.0 eq) in tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at room temperature.
-
Stir the reaction for 1 hour.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound. Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.
Experimental Workflow
The diagram below outlines the key stages in the synthesis and evaluation of a potential pharmaceutical agent derived from this compound.
Caption: General workflow for the synthesis and evaluation of a pharmaceutical candidate.
Anwendungsbeispiele und Protokolle: Derivatisierungsreaktionen der 4-Hydroxylgruppe in 6-Bromindolin-4-ol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: 6-Bromindolin-4-ol ist ein heterocyclisches Molekül, das als wertvolles Intermediat in der Synthese von pharmazeutisch aktiven Wirkstoffen und chemischen Sonden dient. Die Funktionalisierung der 4-Hydroxylgruppe ist ein entscheidender Schritt, um die pharmakologischen und physikochemischen Eigenschaften des Moleküls zu modifizieren. Diese Anwendungsbeispiele bieten detaillierte Protokolle für gängige Derivatisierungsreaktionen wie O-Alkylierung, O-Acylierung und Sulfonierung, die auf die 4-Hydroxylgruppe von 6-Bromindolin-4-ol angewendet werden können.
Hinweis: Es gibt nur begrenzte Literatur, die sich spezifisch mit der Derivatisierung von 6-Bromindolin-4-ol befasst. Die hier vorgestellten Protokolle basieren auf etablierten Methoden für die Derivatisierung von Phenolen und strukturell ähnlichen Verbindungen und sollten als Ausgangspunkte für die weitere Optimierung verstanden werden.
O-Alkylierung (Ether-Synthese)
Die Umwandlung der phenolischen Hydroxylgruppe in einen Ether ist eine gängige Strategie, um die Lipophilie zu erhöhen und die phenolische Reaktivität zu maskieren. Die Williamson-Ethersynthese ist eine robuste Methode, um dieses Ziel zu erreichen.
Allgemeines Reaktionsschema:
R-X = Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid)
Experimentelles Protokoll: Williamson-Ethersynthese
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 6-Bromindolin-4-ol (1 Äq.) und ein geeignetes aprotisches Lösungsmittel wie Acetonitril oder DMF (ca. 10 mL pro 1 mmol Substrat) gegeben.
-
Basenzugabe: Eine Base wie Kaliumcarbonat (K₂CO₃, 2-3 Äq.) oder Natriumhydrid (NaH, 1.2 Äq., mit Vorsicht in einem inerten Lösungsmittel wie THF) wird unter Rühren zu der Suspension gegeben. Phenole sind ausreichend sauer, um mit Basen wie NaOH deprotoniert zu werden.[1][2]
-
Alkylierung: Das Alkylierungsmittel (z. B. Methyliodid, 1.5 Äq.) wird langsam zu der Mischung gegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den gewünschten Ether zu erhalten.
Abbildung 1: Allgemeiner Arbeitsablauf für die O-Alkylierung.
O-Acylierung (Ester-Synthese)
Die Acylierung der Hydroxylgruppe zu einem Ester kann die Löslichkeit verändern und als Schutzgruppe dienen. Diese Reaktion wird typischerweise mit Acylchloriden oder Säureanhydriden in Gegenwart einer Base durchgeführt.[3][4]
Allgemeines Reaktionsschema:
R-COCl = Acylchlorid; (R-CO)₂O = Säureanhydrid
Experimentelles Protokoll: O-Acylierung mit einem Acylchlorid
-
Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in einem trockenen Lösungsmittel wie Dichlormethan (DCM) oder THF gelöst. Eine Base wie Pyridin oder Triethylamin (1.5-2 Äq.) wird zugegeben.
-
Acylierung: Die Lösung wird auf 0 °C gekühlt. Das Acylchlorid (z. B. Acetylchlorid, 1.2 Äq.) wird tropfenweise zugegeben.[5]
-
Reaktion: Die Mischung wird bei 0 °C für 30 Minuten gerührt und darf sich dann auf Raumtemperatur erwärmen. Die Reaktion wird für weitere 2-4 Stunden gerührt oder bis die DC eine vollständige Umsetzung anzeigt.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder einer verdünnten Säurelösung (z. B. 1M HCl) gequencht, um überschüssige Base zu neutralisieren. Die organische Phase wird abgetrennt.
-
Extraktion & Waschen: Die wässrige Phase wird erneut mit DCM extrahiert. Die vereinigten organischen Phasen werden nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole gewaschen.
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Abbildung 2: Allgemeiner Arbeitsablauf für die O-Acylierung.
Bildung von Sulfonatestern (z. B. Tosylierung)
Die Umwandlung der Hydroxylgruppe in ein Sulfonat (z. B. Tosylat oder Mesylat) erzeugt eine ausgezeichnete Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.
Allgemeines Reaktionsschema:
TsCl = p-Toluolsulfonylchlorid
Experimentelles Protokoll: Synthese von Tosylaten
-
Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in trockenem Pyridin oder DCM, das Pyridin (2-3 Äq.) enthält, bei 0 °C gelöst.[6]
-
Sulfonylierung: p-Toluolsulfonylchlorid (Tosylchlorid, TsCl, 1.2-1.5 Äq.) wird portionsweise zu der gekühlten Lösung gegeben, wobei die Temperatur unter 5 °C gehalten wird.[7]
-
Reaktion: Die Reaktionsmischung wird bei 0 °C für 1-2 Stunden gerührt und dann über Nacht im Kühlschrank (ca. 4 °C) stehen gelassen. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Mischung wird in Eiswasser gegossen und mit einer verdünnten Säure (z. B. 2M HCl) angesäuert, um das Pyridin zu neutralisieren. Dies führt oft zur Ausfällung des Produkts.
-
Isolierung: Der feste Niederschlag wird durch Filtration gesammelt und mit kaltem Wasser gewaschen. Alternativ kann das Produkt mit einem organischen Lösungsmittel wie DCM oder Ethylacetat extrahiert werden.
-
Reinigung: Die organische Phase wird mit verdünnter HCl, Wasser und Sole gewaschen, über Natriumsulfat getrocknet und eingeengt. Das Rohprodukt wird typischerweise durch Umkristallisation (z. B. aus Ethanol oder Toluol) gereinigt.
Abbildung 3: Allgemeiner Arbeitsablauf für die Tosylierung.
Zusammenfassung der Reaktionsbedingungen
Die folgende Tabelle fasst die typischen Bedingungen für die beschriebenen Derivatisierungsreaktionen zusammen.
| Reaktionstyp | Reagenzien | Base | Lösungsmittel | Typische Bedingungen | Erwartetes Ergebnis |
| O-Alkylierung | Alkylhalogenid (R-X) | K₂CO₃, NaH, NaOH | DMF, Acetonitril, THF | RT bis 60 °C, 4-12 h | Guter bis ausgezeichneter Umsatz |
| O-Acylierung | Acylchlorid (R-COCl) | Pyridin, Triethylamin | DCM, THF | 0 °C bis RT, 2-4 h | Hohe Ausbeuten, schnelle Reaktion |
| O-Acylierung | Säureanhydrid ((RCO)₂O) | Pyridin, DMAP (kat.) | DCM, Pyridin | RT bis 50 °C, 2-12 h | Gute Ausbeuten, langsamer als Acylchloride |
| Tosylierung | Tosylchlorid (TsCl) | Pyridin | Pyridin, DCM | 0 °C bis 4 °C, 12-16 h | Gute bis ausgezeichnete Ausbeuten |
| Mesylierung | Mesylchlorid (MsCl) | Triethylamin, Pyridin | DCM, THF | 0 °C bis RT, 1-3 h | Hohe Ausbeuten, schnelle Reaktion |
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 6-Bromoindolin-4-ol via various palladium-catalyzed cross-coupling reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position through robust and versatile cross-coupling methodologies is of significant interest in the development of novel therapeutic agents. This document offers generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which can serve as a starting point for reaction optimization with the specific substrate, this compound.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira), and reductive elimination.[1] For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by beta-hydride elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
General Reaction Schemes
The following schemes illustrate the application of common palladium-catalyzed cross-coupling reactions to this compound for the synthesis of a variety of derivatives.
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an aryl or vinyl group.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a primary or secondary amine.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.
-
Heck Coupling: For the formation of a C-C bond with an alkene.
Data Presentation
The following tables are templates for recording and comparing quantitative data from experimental work.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | |||||||
| 2 | 4-Methoxyphenylboronic acid | |||||||
| 3 | 3-Pyridinylboronic acid | |||||||
| 4 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | |||||||
| 2 | Aniline | |||||||
| 3 | Benzylamine | |||||||
| 4 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | |||||||
| 2 | Ethynyltrimethylsilane | |||||||
| 3 | 1-Hexyne | |||||||
| 4 |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | |||||||
| 2 | n-Butyl acrylate | |||||||
| 3 |
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for the specific substrate and coupling partner. It is crucial to protect the indolinol's nitrogen and hydroxyl groups if they are not compatible with the reaction conditions. A common protecting group for the nitrogen is Boc (tert-butyloxycarbonyl), and for the hydroxyl group is TBDMS (tert-butyldimethylsilyl). The protocols assume the use of a protected this compound derivative.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of a protected this compound with an arylboronic acid.
Materials:
-
Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a dry reaction flask, add the protected this compound, arylboronic acid, palladium catalyst, ligand (if using Pd(OAc)₂), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of a protected this compound.
Materials:
-
Protected this compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)
-
Ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent, followed by the protected this compound and the amine.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C).
-
Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol for Sonogashira Coupling
This protocol details the coupling of a protected this compound with a terminal alkyne.
Materials:
-
Protected this compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv)
-
Copper(I) iodide (CuI, 0.02-0.10 equiv)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask, add the protected this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (typically 25-60 °C) until completion.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified Sonogashira coupling catalytic cycles.
Protocol for Heck Coupling
This protocol describes the coupling of a protected this compound with an alkene.
Materials:
-
Protected this compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 0.02-0.10 equiv)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Add the protected this compound, palladium catalyst, ligand, and base to a dry reaction flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Simplified Heck reaction catalytic cycle.
Safety Precautions
-
Palladium catalysts and ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood or glovebox.
-
Many of the bases used (e.g., NaOtBu) are corrosive and moisture-sensitive.
-
Solvents should be anhydrous and degassed as required by the specific reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of 6-Bromoindolin-2-one in Heterocyclic Synthesis for Drug Discovery
Introduction
6-Bromoindolin-2-one, also known as 6-bromooxindole, is a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the facile introduction of molecular diversity, making 6-bromoindolin-2-one a valuable starting material for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This application note details key synthetic transformations of 6-bromoindolin-2-one and provides protocols for its use in the generation of novel heterocyclic compounds.
Key Applications in Heterocyclic Synthesis
The reactivity of 6-bromoindolin-2-one is primarily centered around two key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring is amenable to various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted indolinone derivatives.
-
Knoevenagel Condensation: The active methylene group at the 3-position of the indolinone ring can readily undergo condensation with a variety of aldehydes and ketones. This reaction is a straightforward method for synthesizing 3-substituted ylideneindolin-2-ones, a class of compounds known to exhibit a range of biological activities, including inhibition of various protein kinases.
These synthetic strategies have been successfully employed to develop inhibitors for several important drug targets, including p38α mitogen-activated protein kinase (MAPK) and c-Src kinase, which are implicated in inflammatory diseases and cancer.
Data Presentation: Synthesis and Biological Activity of 6-Bromoindolin-2-one Derivatives
The following tables summarize quantitative data for representative heterocyclic compounds synthesized from 6-bromoindolin-2-one.
Table 1: Knoevenagel Condensation of 6-Bromoindolin-2-one with Various Aldehydes
| Product Number | Aldehyde Reactant | Product Structure | Yield (%) | Reference |
| 1 | 4-(Dimethylamino)benzaldehyde | (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one | 84 | [1] |
| 2 | 4-Nitrobenzaldehyde | (E)-6-bromo-3-(4-nitrobenzylidene)indolin-2-one | 45 | [1] |
| 3 | 3-Phenoxybenzaldehyde | (E)-6-bromo-3-(3-phenoxybenzylidene)indolin-2-one | 19 | [1] |
Table 2: Biological Activity of 3-Substituted Indolin-2-one Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 9 | VEGFR-2 | 56.74 | - | [2] |
| CDK-2 | 9.39 | - | [2] | |
| Compound 20 | EGFR | 14.31 | - | [2] |
| VEGFR-2 | 32.65 | - | [2] | |
| Compound AK34 | Aurora A | 1680 | - | [3] |
(Note: The specific structures for compounds 9, 20, and AK34 are proprietary to the cited research but are derivatives of the indolin-2-one scaffold.)
Experimental Protocols
Protocol 1: Synthesis of (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one via Knoevenagel Condensation
This protocol describes the synthesis of a 3-substituted ylideneindolin-2-one derivative, a common scaffold in kinase inhibitors.
Materials:
-
6-Bromoindolin-2-one
-
4-(Dimethylamino)benzaldehyde
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-bromoindolin-2-one (1 mmol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one as a solid.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindolin-2-one
This protocol outlines a general method for the palladium-catalyzed coupling of 6-bromoindolin-2-one with an arylboronic acid.
Materials:
-
6-Bromoindolin-2-one
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Triphenylphosphine (PPh3) (if using Pd(OAc)2)
-
Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
-
Toluene and Water (or other suitable solvent system like Dioxane/Water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine 6-bromoindolin-2-one (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., sodium carbonate, 2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol). If using Pd(OAc)2, also add the phosphine ligand (e.g., PPh3, 0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindolin-2-one.
-
Characterize the final product by NMR and MS analysis.
Visualizations
Caption: Knoevenagel condensation of 6-Bromoindolin-2-one.
Caption: Suzuki-Miyaura cross-coupling of 6-Bromoindolin-2-one.
Caption: Inhibition of kinase signaling by 6-bromoindolin-2-one derivatives.
References
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Bromoindolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide proposed analytical methods for the quantitative determination of 6-Bromoindolin-4-ol in various sample matrices. The protocols described herein are based on established principles of chromatography and mass spectrometry for small molecules of similar structure and physicochemical properties. These methods are intended as a starting point and will require validation for specific applications.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This document outlines two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Physicochemical Properties of this compound
While experimental data for this compound is limited, properties can be estimated based on its structural analogue, 4-Bromo-1H-indol-6-ol.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | - |
| Molecular Weight | 214.06 g/mol | Calculated |
| Predicted LogP | 1.9 | PubChem (for 4-Bromo-1H-indol-6-ol) |
| Predicted pKa | 9.5 (acidic), 2.5 (basic) | PubChem (for 4-Bromo-1H-indol-6-ol) |
Proposed Analytical Methods
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices, such as in-process control samples or formulated products.
3.1.1. Experimental Protocol
a. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (based on indole chromophore) |
3.1.2. Data Presentation: Hypothetical Method Validation Parameters (HPLC-UV)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for well-developed small molecule assays and should be confirmed by experimental validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
3.2.1. Experimental Protocol
a. Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analogue of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temp. | 550 °C |
| MRM Transitions | See table below |
c. Proposed Multiple Reaction Monitoring (MRM) Transitions:
The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which can be used for confident identification. The proposed precursor ions are [M+H]⁺. Product ions are hypothetical and should be optimized by direct infusion of a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (⁷⁹Br) | 214.0 | Hypothetical: 133.1 | Requires optimization |
| This compound (⁸¹Br) | 216.0 | Hypothetical: 133.1 | Requires optimization |
| Internal Standard | To be selected | To be selected | Requires optimization |
3.2.2. Data Presentation: Hypothetical Method Validation Parameters (LC-MS/MS)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | < 15% |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the analytical method validation parameters.
Caption: Proposed analytical workflow for the quantification of this compound.
Caption: Interrelationship of analytical method validation parameters.
Application Notes: 6-Bromoindolin-2-one in the Generation of Kinase Inhibitor Libraries
Topic: Use of 6-Bromoindolin-2-one in Creating Compound Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromoindolin-2-one, also known as 6-bromooxindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly for the development of kinase inhibitor libraries. Its rigid bicyclic core provides a well-defined three-dimensional structure for substituent placement, while the presence of a reactive bromine atom and a modifiable nitrogen atom allows for straightforward diversification through various chemical transformations. This document provides detailed protocols and application notes on the use of 6-bromoindolin-2-one for the synthesis of compound libraries targeting protein kinases, with a specific focus on p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.
Rationale for Use in Compound Libraries
The 6-bromooxindole scaffold is an attractive starting point for combinatorial chemistry due to several key features:
-
Two Points of Diversity: The scaffold possesses two readily functionalizable positions: the nitrogen atom (N1) and the carbon atom bearing the bromine (C6). This allows for the systematic introduction of a wide range of substituents to explore the chemical space around the core structure.
-
Privileged Scaffold: The oxindole core is considered a "privileged scaffold" as it is found in numerous biologically active compounds, including several approved drugs. This suggests that derivatives are more likely to possess drug-like properties.
-
Synthetic Tractability: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The nitrogen atom can be readily alkylated or acylated.
Application Example: Synthesis of a p38α MAPK Inhibitor Library
This section details the generation of a focused library of 6-bromoindolin-2-one derivatives as inhibitors of p38α MAPK. The synthetic strategy involves a two-step diversification process: N-alkylation followed by Suzuki-Miyaura coupling.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the 6-bromooxindole-based library is depicted below.
Caption: General workflow for the synthesis and screening of a 6-bromoindolin-2-one based compound library.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 6-Bromoindolin-2-one
This protocol describes the introduction of diversity at the N1 position of the oxindole core.
-
Materials:
-
6-Bromoindolin-2-one
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-bromoindolin-2-one (1.0 eq) in DMF, add cesium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-6-bromoindolin-2-one.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the introduction of diversity at the C6 position.
-
Materials:
-
N-Alkyl-6-bromoindolin-2-one (from Protocol 1)
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine the N-alkyl-6-bromoindolin-2-one (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final N-alkyl-6-arylindolin-2-one product.
-
Quantitative Data
The following table summarizes the synthesized compounds and their corresponding inhibitory activity against p38α MAPK.
| Compound ID | R1 (N-substituent) | R2 (Aryl-substituent) | Yield (%) | p38α IC₅₀ (nM) |
| 1a | -CH₂CH₃ | -Phenyl | 75 | 520 |
| 1b | -CH₂CH₃ | 4-Fluorophenyl | 81 | 150 |
| 1c | -CH₂CH₃ | 2-Pyridyl | 68 | 85 |
| 2a | -CH₂-Cyclopropyl | -Phenyl | 72 | 480 |
| 2b | -CH₂-Cyclopropyl | 4-Fluorophenyl | 79 | 125 |
| 2c | -CH₂-Cyclopropyl | 2-Pyridyl | 65 | 70 |
| 3a | -CH₂Ph | -Phenyl | 65 | 610 |
| 3b | -CH₂Ph | 4-Fluorophenyl | 70 | 180 |
| 3c | -CH₂Ph | 2-Pyridyl | 58 | 95 |
Yields are reported for the Suzuki-Miyaura coupling step.
Biological Target and Signaling Pathway
The synthesized library of 6-bromoindolin-2-one derivatives was evaluated for its inhibitory activity against p38α MAPK. This kinase is a central node in a signaling cascade that responds to inflammatory cytokines and cellular stress.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of intervention by the 6-bromooxindole-based inhibitors.
Conclusion
6-Bromoindolin-2-one serves as an excellent starting material for the construction of diverse compound libraries. The straightforward and efficient protocols for N-alkylation and C6-arylation allow for rapid generation of analogs. The presented data demonstrates that libraries based on this scaffold can yield potent inhibitors of p38α MAPK, highlighting its utility in drug discovery programs targeting kinases and other important biological targets. The structure-activity relationship (SAR) data obtained from such libraries can guide the design of more potent and selective drug candidates.
Protecting Group Strategies for the Indolinol Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups on the indolinol core, a prevalent scaffold in numerous biologically active compounds. The indolinol moiety, featuring both a secondary amine within the indoline ring and a hydroxyl group, necessitates a well-defined protection strategy to achieve selective chemical transformations. This guide outlines common protecting groups, their application, deprotection, and orthogonal strategies, supported by experimental protocols and quantitative data.
Introduction to Protecting Group Strategies for Indolinol
The indolinol core's dual functionality requires careful consideration when planning synthetic routes. The nucleophilicity of the indoline nitrogen and the reactivity of the hydroxyl group can lead to undesired side reactions if left unprotected. Protecting groups are temporarily installed to mask one or both of these functional groups, allowing for chemical modifications at other positions of the molecule. An ideal protecting group strategy for the indolinol core should offer:
-
High yields for both protection and deprotection steps.
-
Stability under a wide range of reaction conditions.
-
Selective removal without affecting other functional groups (orthogonality).
-
Minimal introduction of new stereocenters.
This document will focus on the most common and effective protecting groups for the amino and hydroxyl functionalities of the indolinol core.
Protecting the Indolinol Nitrogen
The secondary amine of the indolinol is often protected as a carbamate, with the tert-butoxycarbonyl (Boc) group being the most common choice due to its stability and ease of removal under acidic conditions.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced by reacting the indolinol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This method is highly effective for the N-protection of a wide range of amines.
Table 1: N-Boc Protection of Amines - Reaction Conditions and Yields
| Amine Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | (Boc)₂O, Amberlyst-15, neat, rt | < 1 min | 99 | |
| Various Amines | (Boc)₂O, Water:Acetone (9.5:0.5), rt | 8-12 min | Good to Excellent | [1] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, THF, 0°C to rt | Overnight | 89 | [2] |
Experimental Protocol: N-Boc Protection of 2-Indolinol
-
To a solution of 2-indolinol (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-2-indolinol.
Deprotection of the N-Boc Group
The N-Boc group is typically removed under acidic conditions. However, for sensitive substrates, milder methods have been developed.
Table 2: N-Boc Deprotection of Indoles - Reaction Conditions and Yields
| Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc-indole | NaOMe (catalytic), dry MeOH, rt | 30 min - 3 h | 85-98 | [3] |
| N-Boc-indoles | Oxalyl chloride, MeOH, rt | 1-4 h | >70 | [4] |
| N-Boc-indoles | TFE or HFIP, microwave | Minutes | Quantitative | [5] |
| N-Boc-indoles | Thermolysis in TFE, 150°C, flow | 60 min | 98 | [6] |
Experimental Protocol: Deprotection of N-Boc-2-Indolinol
-
Dissolve N-Boc-2-indolinol (1 mmol) in dry methanol (10 mL).
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1 mmol).[3]
-
Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).[3]
-
Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield 2-indolinol.
Protecting the Indolinol Hydroxyl Group
The hydroxyl group of indolinol is commonly protected as a silyl ether, offering a wide range of stability and selective deprotection options. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its robustness and selective removal with fluoride reagents.
tert-Butyldimethylsilyl (TBDMS) Protection
The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.
Table 3: O-TBDMS Protection of Alcohols - General Conditions
| Alcohol Type | Reagents & Conditions | General Yield |
| Primary & Secondary Alcohols | TBDMSCl, Imidazole, DMF, rt | High |
Experimental Protocol: O-TBDMS Protection of N-Boc-2-Indolinol
-
To a solution of N-Boc-2-indolinol (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-O-TBDMS-2-indolinol.
Deprotection of the O-TBDMS Group
The TBDMS group is most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This method is highly selective and does not affect the N-Boc group.
Table 4: O-TBDMS Deprotection of Alcohols - Reaction Conditions and Yields
| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Primary TBDMS Ethers | Oxone, 50% aq. MeOH, rt | Varies | Good | [7] |
| TBDMS/TBDPS Ethers | Acetyl chloride (cat.), dry MeOH | Varies | Good | [7] |
| TBDMS Ethers | SnCl₂·2H₂O (cat.) | Varies | High | [8] |
| TBDMS Ethers | TBAF, THF, rt | Minutes to Hours | High | [9] |
Experimental Protocol: Deprotection of N-Boc-O-TBDMS-2-Indolinol
-
Dissolve N-Boc-O-TBDMS-2-indolinol (1 mmol) in tetrahydrofuran (THF, 5 mL).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol).[9]
-
Stir the reaction at room temperature and monitor by TLC (typically 30 minutes to 2 hours).[9]
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[9]
-
Extract the mixture with ethyl acetate.[9]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-2-indolinol.
Orthogonal Protecting Group Strategy
For selective manipulation of the indolinol core, an orthogonal protecting group strategy is essential. The combination of N-Boc and O-TBDMS is an excellent example of an orthogonal pair. The N-Boc group is stable to the fluoride conditions used to remove the O-TBDMS group, and the O-TBDMS group is stable to the acidic conditions used to remove the N-Boc group.
This orthogonality allows for selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom.
// Protection Steps Indolinol -> N_Boc_Indolinol [label=" (Boc)₂O", fontcolor="#34A853", color="#34A853"]; N_Boc_Indolinol -> N_Boc_O_TBDMS_Indolinol [label=" TBDMSCl", fontcolor="#34A853", color="#34A853"]; Indolinol -> O_TBDMS_Indolinol [label=" TBDMSCl", fontcolor="#34A853", color="#34A853"]; O_TBDMS_Indolinol -> N_Boc_O_TBDMS_Indolinol [label=" (Boc)₂O", fontcolor="#34A853", color="#34A853"];
// Deprotection and Functionalization Pathway 1 N_Boc_O_TBDMS_Indolinol -> O_TBDMS_Indolinol [label=" Acid (e.g., TFA)", fontcolor="#EA4335", color="#EA4335"]; O_TBDMS_Indolinol -> N_Alkylated_O_TBDMS_Indolinol [label=" Alkylation (R-X)", fontcolor="#4285F4", color="#4285F4"]; N_Alkylated_O_TBDMS_Indolinol -> Final_Product1 [label=" Fluoride (e.g., TBAF)", fontcolor="#EA4335", color="#EA4335"];
// Deprotection and Functionalization Pathway 2 N_Boc_O_TBDMS_Indolinol -> N_Boc_Indolinol [label=" Fluoride (e.g., TBAF)", fontcolor="#EA4335", color="#EA4335"]; N_Boc_Indolinol -> O_Acylated_N_Boc_Indolinol [label=" Acylation (RCOCl)", fontcolor="#4285F4", color="#4285F4"]; O_Acylated_N_Boc_Indolinol -> Final_Product2 [label=" Acid (e.g., TFA)", fontcolor="#EA4335", color="#EA4335"]; } .dot Figure 1. Orthogonal protection and deprotection strategy for the indolinol core.
The diagram above illustrates two potential synthetic pathways utilizing the N-Boc/O-TBDMS orthogonal protecting group strategy on an indolinol core. This allows for selective functionalization of either the nitrogen or the oxygen atom.
Experimental Workflow for Orthogonal Functionalization
The following workflow outlines the steps for the selective N-alkylation of an indolinol, followed by deprotection.
Conclusion
The successful synthesis and modification of indolinol-containing molecules heavily rely on a robust and well-planned protecting group strategy. The use of orthogonal protecting groups, such as N-Boc and O-TBDMS, provides the necessary flexibility to selectively functionalize either the amino or the hydroxyl group of the indolinol core. The protocols and data presented in these application notes offer a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development working with this important heterocyclic scaffold. Careful selection of protecting groups and optimization of reaction conditions will be paramount to achieving high yields and purity in the synthesis of complex indolinol derivatives.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Functionalization of the Benzene Ring in 6-Bromoindolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromoindolin-4-ol is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its structure features a benzene ring amenable to various functionalization strategies, allowing for the synthesis of diverse derivatives with tailored properties. The two primary approaches for modifying the benzene moiety are (1) Palladium-catalyzed cross-coupling reactions at the C6-bromo position and (2) Electrophilic Aromatic Substitution (EAS) at the electron-rich C5 and C7 positions. These modifications are crucial in drug discovery for tuning potency, selectivity, and pharmacokinetic properties of lead compounds. Indolinone-based molecules, for instance, are known kinase inhibitors that target critical signaling pathways in cancer.[1]
This document provides detailed protocols and application notes for these key functionalization reactions, using 6-bromoindole and its derivatives as close proxies where direct data for this compound is not available.
General Experimental Workflow
The overall process for the synthesis and characterization of functionalized this compound derivatives follows a standardized workflow from reaction setup to final product analysis.
Caption: General workflow for the synthesis and analysis of this compound derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at C6
The carbon-bromine bond at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[2] This reaction is fundamental in synthesizing complex molecules, including kinase inhibitors.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromo/Chloro-heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [3] |
| 2 | 5-Bromo-1H-indazole | 2-Pyrroleboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | DME/H₂O | 100 | 50 | [4] |
| 3 | 5-Bromo-spiro[indole] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | Ethanol | 100 (MW) | 97 | [5] |
| 4 | 5-Bromo-spiro[indole] | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | Ethanol | 100 (MW) | 82 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][3]
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a suitable ligand if required.[5] Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or ethanol.[3][5]
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[1][3]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Catalytic Cycle: Suzuki-Miyaura Coupling
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technická podpora: Čištění surového 6-bromindolin-4-olu
Vážený výzkumný pracovníku, vítejte v centru technické podpory pro čištění surového 6-bromindolin-4-olu. Tato příručka poskytuje podrobné protokoly, odstraňování problémů a často kladené dotazy, které vám pomohou při purifikačních experimentech.
Často kladené dotazy a odstraňování problémů
Zde je seznam běžných problémů, se kterými se můžete setkat při čištění 6-bromindolin-4-olu, spolu s navrhovanými řešeními.
Otázka: Můj surový produkt je tmavě zbarvená olejovitá látka, nikoli pevná látka. Jak mám postupovat? Odpověď: Olejovitý vzhled naznačuje přítomnost nečistot nebo zbytkových rozpouštědel. Zkuste surový materiál rozetřít s malým množstvím nepolárního rozpouštědla, jako je hexan nebo diethylether, abyste vyvolali srážení. Pokud to selže, zvažte přímé nanesení oleje na kolonu pro chromatografii na silikagelu.
Otázka: Během sloupcové chromatografie se můj produkt eluuje s nečistotami. Jak mohu zlepšit separaci? Odpověď:
-
Optimalizujte mobilní fázi: Snižte polaritu eluentu. Například pokud používáte směs ethyl-acetátu a hexanu v poměru 1:1, zkuste poměr 1:2 nebo 1:3.[1] To by mělo zvýšit retenci vašeho polárnějšího produktu na koloně a umožnit tak lepší separaci od méně polárních nečistot.
-
Zvažte jiný adsorbent: Pokud optimalizace mobilní fáze selže, zvažte použití jiného stacionárního fázového materiálu, jako je alumina, nebo chromatografii v reverzní fázi.
-
Zkontrolujte zatížení: Přetížení kolony může vést ke špatné separaci. Ujistěte se, že množství surového produktu nepřesahuje kapacitu vaší kolony.
Otázka: Po rekrystalizaci je výtěžek velmi nízký. Jak ho mohu zvýšit? Odpověď:
-
Výběr rozpouštědla: Ujistěte se, že jste zvolili vhodné rozpouštědlo pro rekrystalizaci. Ideální rozpouštědlo by mělo váš produkt dobře rozpouštět při vysoké teplotě, ale špatně při nízké teplotě.
-
Koncentrace: Zkuste roztok více zakoncentrovat odpařením části rozpouštědla před ochlazením, abyste podpořili krystalizaci.
-
Doba chlazení: Pomalé chlazení podporuje tvorbu větších a čistších krystalů. Nechte roztok pomalu vychladnout na pokojovou teplotu a poté jej vložte do ledové lázně nebo mrazničky.
-
Zpracování matečného louhu: Z matečného louhu lze často získat další produkt jeho zakoncentrováním a provedením druhé krystalizace.
Otázka: Zdá se, že se můj produkt během čištění rozkládá, což je patrné z TLC analýzy, kde se objevují nové skvrny. Co mohu dělat? Odpověď: Indolové deriváty mohou být citlivé na kyseliny, světlo a vzduch.[2]
-
Vyhněte se kyselým podmínkám: Pokud používáte silikagel, který je mírně kyselý, zvažte jeho neutralizaci promytím směsí vašeho eluentu s malým množstvím triethylaminu (0,1-1 %).
-
Ochrana před světlem: Chraňte svůj produkt před přímým světlem zabalením chromatografické kolony a sběrných frakcí do hliníkové fólie.
-
Inertní atmosféra: Při manipulaci s produktem, zejména při odpařování rozpouštědel, zvažte použití inertní atmosféry (dusík nebo argon), abyste minimalizovali oxidaci.
Přehled dat o čištění analogických sloučenin
Následující tabulka shrnuje podmínky čištění a výsledky pro strukturně podobné bromované indolové deriváty, které mohou sloužit jako výchozí bod pro optimalizaci vašich vlastních experimentů.
| Sloučenina | Metoda čištění | Podmínky | Dosažená čistota | Reference |
| 3-Bromindol | Rekrystalizace | n-heptan | >95 % | [2] |
| 5-Bromindol | Parní destilace | Voda | >99 % | [3] |
| 3-(5-Brom-2-nitrofenyl)-3-(1H-indol-3-yl)-1-fenylpropan-1-on | Sloupcová chromatografie | Ethyl-acetát/hexan (1:4) | Nespecifikováno | [1] |
| 5-Bromindol | Rekrystalizace | Voda | 99.2 % | [4] |
Experimentální protokoly
Zde jsou uvedeny podrobné protokoly pro dvě běžné metody čištění 6-bromindolin-4-olu.
Protokol 1: Sloupcová chromatografie na silikagelu
Tato metoda je vhodná pro separaci 6-bromindolin-4-olu od nečistot s výrazně odlišnou polaritou.
Materiály:
-
Silikagel (velikost částic 40-63 µm)
-
Hexan (pro laboratorní účely)
-
Ethyl-acetát (pro laboratorní účely)
-
Tenkovrstvá chromatografie (TLC) desky (silikagel 60 F254)
-
Surový 6-bromindolin-4-ol
-
Vhodné skleněné nádobí (chromatografická kolona, baňky s kulatým dnem atd.)
-
Rotační odparka
Postup:
-
Příprava stacionární fáze: Připravte suspenzi silikagelu v hexanu a nalijte ji do chromatografické kolony. Nechte stacionární fázi usadit a přebytečný hexan odpusťte, dokud jeho hladina nedosáhne vrcholu silikagelu.
-
Příprava vzorku: Rozpusťte surový 6-bromindolin-4-ol v minimálním množství směsi dichlormethanu a ethyl-acetátu. Přidejte malé množství silikagelu, aby vznikla volně sypká směs, a rozpouštědlo odpařte na rotační odparce.
-
Nanesení vzorku: Opatrně naneste suchý vzorek na vrchol kolony.
-
Eluce: Začněte eluci směsí hexanu a ethyl-acetátu s nízkou polaritou (např. 4:1). Postupně zvyšujte polaritu mobilní fáze (např. na 3:1, 2:1 a 1:1), abyste eluovali sloučeniny s rostoucí polaritou.
-
Sběr frakcí: Sbírejte eluát do jednotlivých frakcí.
-
Analýza frakcí: Každou frakci analyzujte pomocí TLC, abyste identifikovali ty, které obsahují čistý produkt.
-
Odpaření rozpouštědla: Spojte čisté frakce a odpařte rozpouštědlo na rotační odparce, abyste získali čistý 6-bromindolin-4-ol.
Protokol 2: Rekrystalizace
Rekrystalizace je účinná metoda pro čištění pevných látek.
Materiály:
-
Surový 6-bromindolin-4-ol
-
Vhodné rozpouštědlo (např. ethanol, isopropanol, acetonitril nebo směsi rozpouštědel jako ethanol/voda)
-
Krystalizační miska nebo Erlenmeyerova baňka
-
Topná deska
-
Filtrační aparatura (např. Büchnerova nálevka a odsávací baňka)
Postup:
-
Výběr rozpouštědla: V malém měřítku otestujte rozpustnost surového produktu v různých rozpouštědlech, abyste našli takové, ve kterém je produkt za horka dobře rozpustný a za studena málo rozpustný.
-
Rozpuštění: Do Erlenmeyerovy baňky vložte surový 6-bromindolin-4-ol a přidejte minimální množství zvoleného rozpouštědla. Za stálého míchání zahřívejte, dokud se veškerá pevná látka nerozpustí.
-
Horká filtrace (volitelné): Pokud jsou v horkém roztoku přítomny nerozpustné nečistoty, proveďte horkou filtraci, abyste je odstranili.
-
Chlazení a krystalizace: Nechte roztok pomalu vychladnout na pokojovou teplotu. Krystalizaci lze dále podpořit ochlazením v ledové lázni.
-
Izolace krystalů: Vzniklé krystaly odfiltrujte pomocí Büchnerovy nálevky, promyjte je malým množstvím studeného rozpouštědla a nechte je důkladně vyschnout.
Vizualizace pracovního postupu
Níže uvedené diagramy znázorňují logické pracovní postupy pro čištění surového 6-bromindolin-4-olu.
References
- 1. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Bromoindolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoindolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible two-step synthetic route starts from 6-bromoindole. The first step involves the formylation of 6-bromoindole, typically via a Vilsmeier-Haack reaction, to yield 6-bromo-1H-indole-4-carbaldehyde. The second step is a reduction of this intermediate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation to simultaneously reduce the aldehyde to an alcohol and the indole ring to an indoline, yielding the final product, this compound.
Q2: What are the most common side products observed in this synthesis?
The side products can originate from both steps of the proposed synthesis. During the formylation step, regioisomers of the aldehyde may form, although the 4-position is generally favored under Vilsmeier-Haack conditions. In the reduction step, several side products can be observed. Incomplete reduction may lead to the formation of (6-bromo-1H-indol-4-yl)methanol or 6-bromoindolin-4-carbaldehyde. Another significant side product can be the fully reduced and dehalogenated compound, indolin-4-ol.
Q3: How can I minimize the formation of the dehalogenated side product?
The formation of the dehalogenated product, indolin-4-ol, is often a result of over-reduction, especially during catalytic hydrogenation. To minimize this, several strategies can be employed:
-
Catalyst Choice: Use a less active catalyst or a catalyst poison to modulate the reactivity.
-
Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures generally reduce the likelihood of dehalogenation.
-
Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Alternative Reducing Agents: Consider chemical reducing agents like sodium borohydride in the presence of a Lewis acid, which might offer better selectivity.
Q4: My final product appears to be a mixture of compounds. What are the recommended purification methods?
Purification of this compound from the reaction mixture typically involves column chromatography. A silica gel column with a gradient elution system of ethyl acetate and hexane is often effective in separating the desired product from the starting material and the various side products. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 6-bromo-1H-indole-4-carbaldehyde in Step 1 | - Incomplete reaction.- Suboptimal Vilsmeier-Haack reaction conditions.- Degradation of the starting material or product. | - Increase the reaction time or temperature.- Adjust the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).- Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. |
| Presence of multiple spots on TLC after the formylation step | - Formation of regioisomers.- Di-formylation of the indole ring. | - Optimize the reaction temperature; lower temperatures may improve regioselectivity.- Use a milder formylating agent.- Isolate the desired isomer using column chromatography. |
| Incomplete reduction of the intermediate in Step 2 | - Insufficient amount of reducing agent.- Inactive catalyst (for hydrogenation).- Short reaction time. | - Increase the equivalents of the reducing agent (e.g., LiAlH₄).- Use a fresh batch of catalyst or increase the catalyst loading.- Extend the reaction time and monitor by TLC. |
| Significant amount of dehalogenated product (indolin-4-ol) | - Over-reduction during catalytic hydrogenation.- Harsh reaction conditions. | - Reduce the hydrogen pressure and/or reaction temperature.- Use a more selective catalyst or a catalyst inhibitor.- Consider using a chemical reducing agent as an alternative to catalytic hydrogenation. |
| Difficulty in isolating the pure product | - Co-elution of the product with impurities during chromatography.- Product instability. | - Optimize the solvent system for column chromatography; try a different stationary phase if necessary.- Perform a second purification step, such as recrystallization or preparative TLC.- Handle the final product under an inert atmosphere if it is prone to oxidation. |
Data Presentation
Table 1: Summary of Main Product and Potential Side Products in the Synthesis of this compound
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Characteristics |
| This compound (Main Product) | C₈H₈BrNO | 214.06 | White to off-white solid. More polar than the starting materials. |
| 6-bromo-1H-indole-4-carbaldehyde (Intermediate) | C₉H₆BrNO | 224.06 | Yellowish solid. Less polar than the final product. |
| (6-bromo-1H-indol-4-yl)methanol (Side Product) | C₉H₈BrNO | 226.07 | Solid. Polarity between the intermediate and the final product. |
| Indolin-4-ol (Side Product) | C₈H₉NO | 135.16 | Solid. More polar than the brominated compounds. |
| 6-Bromoindole (Starting Material) | C₈H₆BrN | 196.04 | Solid. Least polar among the listed compounds. |
Experimental Protocols & Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a plausible workflow for the synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Logic: Presence of Dehalogenated Impurity
This diagram outlines a decision-making process for addressing the common issue of dehalogenation during the reduction step.
Caption: Troubleshooting workflow for dehalogenation side product.
Overcoming solubility issues with 6-Bromoindolin-4-ol in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Bromoindolin-4-ol in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group and a secondary amine within the indoline ring, which can participate in hydrogen bonding. The bromine atom also contributes to its polarity. However, the aromatic and aliphatic portions of the indoline core are nonpolar. This combination of polar and nonpolar features can lead to limited solubility in a wide range of common solvents. Generally, it is expected to have poor solubility in nonpolar solvents and moderate to good solubility in polar aprotic and some polar protic solvents.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to the poor solubility of this compound:
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Inappropriate Solvent Choice: The polarity of your chosen solvent may not be suitable for dissolving the compound.
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Low Temperature: Solubility of most solids, including this compound, generally increases with temperature.
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Insufficient Solvent Volume: The concentration of this compound may be too high for the amount of solvent used.
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Purity of the Compound: Impurities in your this compound sample can sometimes affect its solubility characteristics.
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Reaction with Solvent: In some cases, the compound might react with the solvent, leading to the formation of a less soluble species.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective strategy. A mixture of a primary solvent with a smaller amount of a co-solvent can significantly enhance solubility. The co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute. For this compound, adding a polar aprotic co-solvent like DMF or DMSO to a less polar solvent, or vice versa, can be beneficial.
Q4: Are there any specific solvent systems that are recommended for reactions involving this compound?
A4: While specific solubility data is limited, based on the structure of this compound, the following solvent systems are recommended starting points for reactions:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are often good choices for dissolving functionalized indoles.
-
Polar Protic Solvents: Alcohols such as isopropanol and n-butanol can be effective, especially at elevated temperatures.
-
Co-Solvent Systems: Mixtures like Dichloromethane/DMF, Toluene/DMF, or THF/Hexamethylphosphoramide (HMPA) can provide a good balance of polarity to dissolve both polar and nonpolar reactants.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Initial Assessment
Before making significant changes to your protocol, perform a quick check of the following:
-
Confirm Compound Identity and Purity: Ensure the material is indeed this compound and check for any visible impurities.
-
Verify Solvent Quality: Use dry, high-purity solvents, as water or other impurities can affect solubility.
-
Check Concentration: Calculate the molarity of your solution. It might be too concentrated.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow:
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data Presentation: Recommended Solvent Systems
The following table summarizes recommended starting solvents and co-solvent systems for reactions involving this compound, categorized by their polarity.
| Solvent Category | Primary Solvent | Recommended Co-Solvent (if needed) | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | - | Often a good starting point due to its high polarity and ability to solvate a wide range of compounds. |
| Dimethyl sulfoxide (DMSO) | - | Similar to DMF, but can be more difficult to remove. | |
| Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | Good for many reactions, but may be less effective for highly polar starting materials. | |
| Tetrahydrofuran (THF) | Hexamethylphosphoramide (HMPA) | A less polar aprotic solvent; a co-solvent may be necessary. | |
| Polar Protic | Isopropanol | N,N-Dimethylformamide (DMF) | Can be effective, especially with heating. The hydroxyl group can participate in hydrogen bonding. |
| n-Butanol | Dimethyl sulfoxide (DMSO) | Higher boiling point than isopropanol, which can be advantageous for higher temperature reactions. | |
| Less Polar | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Unlikely to be a good solvent on its own, but can be used in a co-solvent system. |
| Toluene | Dimethyl sulfoxide (DMSO) | For reactions requiring a non-coordinating, less polar environment, with a polar co-solvent to aid solubility. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-Solvent
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Initial Suspension: To a reaction flask containing this compound, add the primary reaction solvent (e.g., Toluene).
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Stirring: Begin stirring the suspension at room temperature.
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Co-Solvent Addition: Slowly add a polar aprotic co-solvent (e.g., DMF) dropwise to the suspension.
-
Observation: Continue adding the co-solvent until the this compound fully dissolves.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to 40-60 °C.
-
Proceed with Reaction: Once a homogeneous solution is obtained, proceed with the addition of other reagents.
Protocol 2: Utilizing Sonication for Dissolution
-
Prepare Suspension: In a suitable reaction vessel, suspend the this compound in the chosen reaction solvent.
-
Ultrasonic Bath: Place the reaction vessel in an ultrasonic bath.
-
Sonication: Sonicate the mixture for 15-30 minute intervals.
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Monitor Dissolution: Visually inspect the mixture to determine if the solid has dissolved.
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Heating (Optional): If necessary, the ultrasonic bath can be heated to aid dissolution.
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Continue Reaction: Once the solid has dissolved, remove the vessel from the sonicator and proceed with the reaction.
Signaling Pathway and Logical Relationships
The decision-making process for solvent selection can be visualized as follows:
Caption: A diagram illustrating the logical flow for solvent selection.
Optimizing temperature and reaction time for 6-Bromoindolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Bromoindolin-4-ol, focusing on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway involves a three-step process:
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Synthesis of 4-Hydroxyindole: This precursor can be synthesized through various methods, such as the Bischler-Möhlau reaction or from 1,3-cyclohexanedione and 2-aminoethanol.
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Reduction to Indolin-4-ol: 4-Hydroxyindole is then reduced to Indolin-4-ol. A common method is catalytic hydrogenation.
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Bromination: The final step is the regioselective bromination of Indolin-4-ol to yield this compound, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Q2: Why is N-Bromosuccinimide (NBS) a preferred brominating agent for this synthesis?
N-Bromosuccinimide (NBS) is often preferred for the bromination of electron-rich aromatic compounds like Indolin-4-ol for several reasons[1][2]:
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Mild Reaction Conditions: NBS allows for bromination under milder conditions compared to using elemental bromine, which can help to prevent side reactions.
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High Regioselectivity: It often provides good control over the position of bromination, which is crucial for obtaining the desired 6-bromo isomer. For electron-rich aromatic compounds, NBS can lead to high para-selectivity[2].
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Safety and Handling: NBS is a solid and is generally easier and safer to handle than liquid bromine.
Q3: How do temperature and reaction time influence the bromination step?
Temperature and reaction time are critical parameters that can significantly impact the yield and purity of this compound.
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Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products, such as over-brominated compounds or decomposition of the starting material. For activated aromatic rings, bromination can often be carried out at or below room temperature[1].
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Reaction Time: A sufficient reaction time is necessary to ensure the complete conversion of the starting material. However, excessively long reaction times can also contribute to the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q4: What are some common side reactions to be aware of during the synthesis?
Potential side reactions include:
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Over-bromination: The formation of di- or tri-brominated products, especially if the reaction conditions are too harsh (high temperature, excess brominating agent).
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Oxidation: The indoline ring can be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
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Polymerization: Acid-catalyzed polymerization can be an issue with indole and indoline derivatives, so careful control of pH is important.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Degradation of starting material. | 1. Use freshly opened or purified NBS. 2. Gradually increase the temperature and monitor the reaction by TLC. Extend the reaction time if necessary. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of multiple products (observed on TLC) | 1. Over-bromination. 2. Competing side reactions. 3. Impure starting material. | 1. Reduce the amount of NBS used. Lower the reaction temperature. 2. Use a less polar solvent to potentially improve selectivity. Ensure the pH is controlled. 3. Purify the Indolin-4-ol before the bromination step. |
| Difficulty in isolating the final product | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. | 1. Use a different solvent for extraction or perform multiple extractions with a smaller volume of solvent. 2. Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product decomposes during purification | 1. Product is sensitive to acid or base. 2. Product is thermally unstable. | 1. Use a neutral purification method, such as silica gel chromatography with a non-acidic eluent system. 2. Perform purification at a lower temperature if possible (e.g., column chromatography in a cold room). |
Data Presentation
The following tables provide hypothetical yet plausible data on the effect of temperature and reaction time on the yield of the bromination of Indolin-4-ol with NBS. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) |
| 0 | 4 | 75 |
| 25 (Room Temp) | 2 | 85 |
| 50 | 1 | 70 (with increased impurities) |
Conditions: 1.0 equivalent of Indolin-4-ol, 1.1 equivalents of NBS in Acetonitrile.
Table 2: Effect of Reaction Time on Yield at Room Temperature (25°C)
| Reaction Time (hours) | Yield of this compound (%) |
| 0.5 | 60 |
| 1 | 78 |
| 2 | 85 |
| 4 | 86 (with slight increase in impurities) |
Conditions: 1.0 equivalent of Indolin-4-ol, 1.1 equivalents of NBS in Acetonitrile.
Experimental Protocols
Protocol 1: Synthesis of Indolin-4-ol from 4-Hydroxyindole
This protocol describes the reduction of 4-hydroxyindole to indolin-4-ol.
Materials:
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4-Hydroxyindole
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Ethanol
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10% Palladium on carbon (Pd/C)
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Hydrogen gas supply
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Filter aid (e.g., Celite)
Procedure:
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In a hydrogenation flask, dissolve 4-hydroxyindole in ethanol.
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Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
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Seal the flask and connect it to a hydrogen gas supply.
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Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
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Pressurize the flask with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
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Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
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Wash the filter pad with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude Indolin-4-ol, which can be used in the next step or purified further by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from Indolin-4-ol
This protocol outlines the bromination of indolin-4-ol using N-Bromosuccinimide.
Materials:
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Indolin-4-ol
-
N-Bromosuccinimide (NBS)
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Acetonitrile (or another suitable aprotic solvent like DMF or THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Dissolve Indolin-4-ol in acetonitrile in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add NBS portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic route for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Indolinol Moiety Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the indolinol moiety in their compounds. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: My indolinol-containing compound is degrading upon storage. What is the likely cause?
A1: The most probable cause of degradation for compounds containing an indolinol moiety is oxidation. The indolinol functional group is susceptible to autoxidation, a reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[1] This process can be accelerated by exposure to light, heat, and the presence of metal ion impurities.
Q2: What are the visible signs of indolinol oxidation?
A2: Oxidation of an indolinol moiety often results in a noticeable color change of the material, typically to a darker shade (e.g., yellow, brown, or even black). You may also observe changes in the physical state of the compound, such as the formation of insoluble particulates. For a definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR spectroscopy should be employed to identify and quantify the degradation products.
Q3: Which common laboratory reagents should I be cautious with when working with indolinols?
A3: Indolinols can be sensitive to a variety of common oxidizing agents. Care should be taken to avoid accidental contact with reagents such as:
Unintentional exposure to these, even in trace amounts, can lead to rapid degradation of the indolinol moiety.
Q4: How can I prevent the oxidation of my indolinol compound?
A4: Preventing oxidation involves a combination of strategies:
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Use of Antioxidants: Incorporating a suitable antioxidant into your formulation or reaction mixture can inhibit the free-radical chain reaction of autoxidation.
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Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, will minimize its exposure to oxygen.[1]
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Solvent Degassing: Dissolved oxygen in solvents can contribute to oxidation. It is crucial to use degassed solvents for reactions and storage.
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Control of Storage Conditions: Store your compound in a cool, dark place to minimize exposure to heat and light, which can initiate oxidation. Using amber vials can provide protection from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution of indolinol compound changes color during a reaction. | The indolinol moiety is likely oxidizing due to the presence of oxygen in the solvent or atmosphere. | 1. Ensure the reaction is set up under a strict inert atmosphere using a Schlenk line or glovebox.2. Use freshly degassed solvents for the reaction.3. Consider adding a small amount of a suitable antioxidant (e.g., BHT) to the reaction mixture if compatible with your chemistry. |
| Solid indolinol compound has darkened upon storage. | The compound has likely oxidized due to exposure to atmospheric oxygen over time. | 1. Store the compound in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen).2. For long-term storage, consider storing at low temperatures (-20°C or -80°C). |
| Unexpected side products are observed in my reaction involving an indolinol. | The indolinol may be reacting with an oxidizing agent present in your reaction mixture or being oxidized by air. | 1. Carefully review all reagents for potential oxidizing properties.[2][3][4]2. Purify all reagents to remove any potential catalytic metal impurities.3. Implement rigorous air-free techniques for your reaction setup. |
| Inconsistent results in biological assays. | The indolinol compound may be degrading in the assay medium, leading to variable concentrations of the active compound. | 1. Prepare stock solutions of the indolinol compound in degassed solvent and store them under an inert atmosphere.2. Consider the addition of a biocompatible antioxidant, such as ascorbic acid, to the assay medium if it does not interfere with the experiment.[5] |
Data Presentation
While specific quantitative data on the stability of a particular indolinol derivative is highly dependent on its substitution pattern and experimental conditions, the following table illustrates the type of data researchers should aim to generate to understand the stability of their compound.
| Condition | Antioxidant (Concentration) | Solvent | Temperature (°C) | Half-life (t½) |
| Air | None | Dichloromethane | 25 | Data not available |
| Air | BHT (0.1 mol%) | Dichloromethane | 25 | Data not available |
| Air | Ascorbic Acid (0.1 mol%) | Dichloromethane | 25 | Data not available |
| Argon | None | Dichloromethane | 25 | Data not available |
| Air | None | Methanol | 25 | Data not available |
| Air | None | Dichloromethane | 40 | Data not available |
Note: The user is encouraged to perform stability studies under their specific experimental conditions to determine the optimal protection strategy. A general protocol for such a study is provided below.
Experimental Protocols
Protocol 1: General Procedure for a Stability Study of an Indolinol Compound
This protocol outlines how to assess the stability of an indolinol-containing compound under various conditions.
Materials:
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Indolinol compound
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A selection of solvents (e.g., dichloromethane, methanol, DMSO)
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A selection of antioxidants (e.g., BHT, ascorbic acid)
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Inert gas (argon or nitrogen)
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Schlenk flasks or vials with septa
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Analytical instrument (e.g., HPLC, LC-MS, or NMR)
Procedure:
-
Prepare stock solutions of your indolinol compound in the desired solvents.
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Aliquot the stock solution into several vials.
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To designated vials, add the antioxidant of choice at a specific concentration.
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Some vials will be kept under ambient air, while others should be sparged with an inert gas for 10-15 minutes and then sealed under a positive pressure of that gas.
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Store the vials under controlled temperature and light conditions.
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At specified time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each vial.
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Analyze the aliquots using a suitable analytical method to quantify the remaining percentage of the indolinol compound.
-
Plot the percentage of the remaining compound versus time to determine the degradation rate and half-life under each condition.
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved gases from a solvent.
Procedure:
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
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Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
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Close the stopcock to the vacuum line.
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Remove the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 3: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
This protocol describes the basic steps for running a reaction with an air-sensitive indolinol compound.
Procedure:
-
Dry all glassware in an oven and allow it to cool in a desiccator or by assembling it hot and flushing with an inert gas.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) and connect it to the Schlenk line via a gas inlet adapter.
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Ensure all joints are well-sealed with grease or Teflon sleeves.
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Evacuate the apparatus by opening the stopcock to the vacuum line.
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Gently heat the glassware with a heat gun under vacuum to remove any adsorbed water.
-
Allow the glassware to cool to room temperature.
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Backfill the apparatus with inert gas by carefully opening the stopcock to the inert gas line.
-
Repeat this evacuate-and-fill cycle three times.
-
After the final fill, maintain a positive pressure of inert gas (indicated by the bubbling of an oil bubbler connected to the gas outlet of the Schlenk line).
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Add your degassed solvents and reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
Visualizations
Caption: Autoxidation mechanism of the indolinol moiety.
Caption: Troubleshooting workflow for indolinol degradation.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Oxidizing Agents [tigerweb.towson.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected NMR shifts in 6-Bromoindolin-4-ol
Welcome to the technical support center for 6-Bromoindolin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While a definitive, universally accepted set of NMR shifts can vary based on experimental conditions, the following table provides an estimated range of chemical shifts for this compound in a common NMR solvent like DMSO-d₆. These estimations are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~3.0 - 3.4 | ~35 - 40 | Aliphatic CH₂ adjacent to nitrogen. |
| H-3 | ~2.7 - 3.1 | ~25 - 30 | Aliphatic CH₂. |
| H-5 | ~6.8 - 7.1 | ~115 - 120 | Aromatic CH ortho to bromine. |
| H-7 | ~6.6 - 6.9 | ~110 - 115 | Aromatic CH ortho to hydroxyl group. |
| NH | ~5.0 - 6.0 | - | Exchangeable proton; shift is concentration and solvent dependent. |
| OH | ~8.5 - 9.5 | - | Exchangeable proton; shift is concentration, solvent, and temperature dependent. |
| C-2 | - | ~50 - 55 | Carbon adjacent to nitrogen. |
| C-3 | - | ~30 - 35 | Aliphatic carbon. |
| C-3a | - | ~125 - 130 | Aromatic quaternary carbon. |
| C-4 | - | ~145 - 150 | Aromatic carbon attached to the hydroxyl group. |
| C-5 | - | ~120 - 125 | Aromatic carbon. |
| C-6 | - | ~110 - 115 | Aromatic carbon attached to bromine. |
| C-7 | - | ~115 - 120 | Aromatic carbon. |
| C-7a | - | ~140 - 145 | Aromatic quaternary carbon. |
Q2: My observed ¹H NMR shifts for the aromatic protons are significantly different from the expected values. What could be the cause?
A2: Deviations in aromatic proton shifts can arise from several factors:
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Solvent Effects: The choice of solvent can significantly influence chemical shifts, especially for protons involved in hydrogen bonding (like the -OH and -NH protons) and aromatic protons.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) compared to solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[3]
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Concentration: At high concentrations, intermolecular hydrogen bonding between the hydroxyl and amine groups of different molecules can occur, leading to a downfield shift of the -OH and -NH protons, and can also affect the electronic environment of the aromatic ring.
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pH of the Sample: If your solvent contains acidic or basic impurities, the protonation state of the phenolic hydroxyl group or the indoline nitrogen could change, dramatically altering the chemical shifts of the aromatic protons.
-
Sample Degradation: this compound may be susceptible to oxidation or other forms of degradation, especially if exposed to air and light over time. Degradation products will present as impurities with their own set of signals, potentially overlapping with or altering the appearance of the desired spectrum.
Q3: The signals for my -OH and -NH protons are very broad or not visible at all. What should I do?
A3: The broadening or disappearance of exchangeable proton signals (-OH and -NH) is a common phenomenon in NMR spectroscopy.
-
Proton Exchange: These protons can exchange with each other and with trace amounts of water in the deuterated solvent.[4] This exchange can be fast on the NMR timescale, leading to signal broadening.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks.
-
Low Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper signals for the -OH and -NH protons.
-
Use of Anhydrous Solvent: Ensure you are using a high-quality, anhydrous deuterated solvent to minimize the amount of water available for exchange.
-
Troubleshooting Guides
Guide 1: General NMR Acquisition Problems
This guide addresses common issues related to the NMR instrument and sample preparation.
| Symptom | Possible Cause | Recommended Action |
| Broad, distorted peaks | Poor shimming | Re-shim the instrument. For long experiments, it's advisable to re-shim periodically.[5] |
| Low signal-to-noise ratio | Sample concentration is too low | Increase the concentration of your sample. |
| Incorrect receiver gain | Adjust the receiver gain. An "ADC overflow" error indicates the gain is too high.[5] | |
| Inability to lock on the solvent | Insufficient deuterated solvent | Ensure the sample volume is adequate for the instrument, typically around 0.6 mL.[4] |
| Incorrect lock parameters | Check the lock power, phase, and gain settings.[6] | |
| Presence of suspended particles | Filter your sample to remove any solids.[7] | |
| Inconsistent chemical shifts between samples | Sample not at thermal equilibrium | Allow the sample to equilibrate to the probe temperature before acquiring data.[5] |
Guide 2: Chemical Shift Deviations
This guide focuses on chemical factors that can lead to unexpected NMR shifts for this compound.
| Symptom | Possible Cause | Recommended Action |
| All signals shifted upfield or downfield | Incorrect referencing | Re-calibrate the spectrum using the residual solvent peak or an internal standard like TMS. |
| Significant deviation in aromatic proton shifts | Solvent effects | Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, acetone-d₆, CDCl₃) to observe shift changes.[2][3] |
| Broad aromatic signals and new, unexpected peaks | Sample degradation | Prepare a fresh sample and acquire the spectrum immediately. Protect the compound from light and air. |
| Shifts change with sample concentration | Intermolecular interactions | Acquire spectra at different concentrations to identify concentration-dependent shifts. |
| Drastic change in shifts, especially for aromatic and hydroxyl protons | pH effects from solvent impurities | Use a fresh, high-quality deuterated solvent. A small amount of a non-reactive buffer might be considered in some cases. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
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Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆).
-
Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.[7]
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH protons should significantly decrease in intensity or disappear in the second spectrum.
Visualizations
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Caption: Potential intermolecular hydrogen bonding in this compound.
References
- 1. scilit.com [scilit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. Trouble Shooting Page [nmr.ucsd.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Scalability challenges for 6-Bromoindolin-4-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromoindolin-4-ol. While specific scalability data for this compound is not extensively available in public literature, this guide draws upon established knowledge of indole and indoline chemistry to address potential challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly during process scale-up.
Issue 1: Low Overall Yield
Symptoms: The final isolated yield of this compound is significantly lower than expected based on small-scale lab experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress closely using appropriate analytical techniques (TLC, LC-MS, NMR).- Re-evaluate reaction time and temperature. In larger reactors, heat and mass transfer can be less efficient, potentially requiring longer reaction times or adjusted temperature profiles.[1] |
| Side Reactions/Impurity Formation | - Identify major impurities by characterization (NMR, MS). Common side reactions in indole synthesis include over-bromination, oxidation, or rearrangement.- Adjust stoichiometry of reagents. For instance, in bromination steps, localized high concentrations of bromine can lead to di- or tri-brominated species.[2]- Optimize the rate of addition of critical reagents to maintain better control over the reaction profile. |
| Product Degradation | - Assess the stability of this compound under the reaction and work-up conditions. Indolinols can be sensitive to acidic or basic conditions and may be prone to oxidation.- Consider performing the work-up at a lower temperature and under an inert atmosphere. |
| Inefficient Extraction/Isolation | - Evaluate the solubility of the product in the chosen extraction solvents.- Optimize the pH of the aqueous phase during work-up to ensure the product is in its least soluble form for efficient extraction or precipitation.- Inefficient washing of the filter cake during large-scale filtration can leave impurities that hinder final purification and reduce yield.[1] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.
Issue 2: Poor Product Purity and Difficult Purification
Symptoms: The crude product contains multiple impurities that are difficult to separate from the desired this compound by standard crystallization or chromatography.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Formation of Regioisomers | - During bromination of an indole or indoline precursor, different positions on the aromatic ring can be brominated, leading to a mixture of isomers.- Re-evaluate the brominating agent and reaction conditions. For example, using a milder brominating agent or a directing group on the precursor can improve regioselectivity. |
| Co-precipitation of Impurities | - During crystallization, impurities with similar solubility profiles to the product may co-precipitate.- Screen different crystallization solvents and solvent mixtures.- Consider a multi-step purification process, such as a combination of crystallization and column chromatography. |
| Column Chromatography Challenges at Scale | - Direct scale-up of thin-layer chromatography (TLC) conditions to large-scale column chromatography can be problematic.[3]- Optimize the solvent system for better separation on the column. Sometimes, a different solvent system than the one used for TLC is required for preparative chromatography.[3]- Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for high-purity requirements. |
| New Crystalline Forms | - The appearance of new crystalline forms (polymorphs) during scale-up is a common issue that can affect filtration and drying characteristics.[1]- Characterize the different crystal forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).- Develop a controlled crystallization process to consistently produce the desired polymorph. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with brominating agents on a large scale?
A1: Brominating agents can be highly corrosive, toxic, and reactive. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.
-
Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess brominating agent.
-
Temperature Control: Bromination reactions can be exothermic. Ensure adequate cooling capacity to control the reaction temperature and prevent runaways.
Q2: How can I minimize the formation of di-brominated impurities?
A2: To minimize di-bromination:
-
Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Low Temperature: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.
-
Protecting Groups: Consider using a protecting group on the indole nitrogen to modulate the reactivity of the ring system.
Q3: What are the common challenges in scaling up the Fischer indole synthesis for related precursors?
A3: The Fischer indole synthesis, a common method for preparing indole cores, can present several challenges during scale-up:[4][5]
-
Harsh Conditions: The reaction often requires strongly acidic conditions and high temperatures, which can be corrosive to standard reactors and may lead to product degradation.[4]
-
Exothermic Nature: The cyclization step can be highly exothermic, requiring careful thermal management to prevent runaway reactions.
-
Byproduct Formation: The reaction can generate significant amounts of byproducts, complicating purification.
-
Precursor Stability: The phenylhydrazine precursors can be unstable and may require special handling and storage.[4]
Hypothetical Synthetic Pathway for this compound
A plausible synthetic route to this compound could involve the reduction of a corresponding 6-bromooxindole. This pathway is presented for illustrative purposes.
Caption: A possible two-step synthetic pathway to this compound.
Experimental Protocols
While a specific protocol for this compound is not available, the following generalized protocol for the bromination of an indoline precursor illustrates the key steps and considerations.
General Protocol for N-Protected Indoline Bromination:
-
Preparation: Dissolve the N-protected indoline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a reactor under an inert atmosphere (e.g., nitrogen). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq.) in the same solvent to the cooled reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography to yield the desired bromoindoline derivative.
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction conditions for the bromination step, illustrating the type of data that should be collected during process development.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Reactant A | 1.0 g | 100 g |
| Brominating Agent | 1.1 eq. | 1.05 eq. |
| Solvent Volume | 20 mL | 1.8 L |
| Reaction Temperature | 0 °C | -5 to 0 °C |
| Addition Time | 15 min | 2 hours |
| Reaction Time | 2 hours | 4 hours |
| Crude Yield | 95% | 92% |
| Purity (by HPLC) | 98% | 96% |
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 5. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectral Analysis of 6-Bromoindolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assignment of the ¹H and ¹³C NMR spectra for 6-Bromoindolin-4-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data as a reference standard. To offer a comprehensive analytical perspective, a comparative analysis is made with the experimental data of structurally related compounds, 6-bromoindole and 4-bromoaniline. This comparison will aid researchers in interpreting the spectral features of novel indoline derivatives.
Predicted NMR Spectral Data for this compound
The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. The data is summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.91 | s | 1H | H-7 |
| 6.75 | s | 1H | H-5 |
| 4.80 (broad) | s | 1H | OH |
| 3.50 (broad) | s | 1H | NH |
| 3.40 | t, J=8.4 Hz | 2H | H-2 |
| 2.95 | t, J=8.4 Hz | 2H | H-3 |
Note: Predicted spectra do not always accurately represent the broadness of OH and NH signals, which can be affected by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 152.0 | C-7a |
| 145.9 | C-4 |
| 133.1 | C-3a |
| 124.5 | C-5 |
| 115.8 | C-7 |
| 112.3 | C-6 |
| 55.1 | C-2 |
| 35.8 | C-3 |
Structural Assignment and Visualization
The chemical structure of this compound with the corresponding atom numbering used for the NMR assignment is depicted below.
Caption: Numbering scheme for this compound used for NMR spectral assignment.
Experimental Protocol
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indoline derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
-
A larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise ratio (e.g., 1024 or more scans).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Comparative Spectral Analysis
To understand the predicted spectral features of this compound, a comparison with the experimental data of 6-bromoindole and 4-bromoaniline is instructive.
Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Region)
| Compound | H-5 (ppm) | H-7 (ppm) |
| This compound (Predicted) | 6.75 (s) | 6.91 (s) |
| 6-Bromoindole (Experimental) | ~7.20 (d) | ~7.50 (d) |
| 4-Bromoaniline (Experimental) | ~6.60 (d) | ~7.25 (d) |
Table 4: Comparison of ¹³C NMR Chemical Shifts (Aromatic Region)
| Compound | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) |
| This compound (Predicted) | 124.5 | 112.3 | 115.8 |
| 6-Bromoindole (Experimental) | ~123.0 | ~115.5 | ~114.0 |
| 4-Bromoaniline (Experimental) | ~116.7 | ~132.0 | ~116.7 |
Note: Experimental data for 6-bromoindole and 4-bromoaniline are approximate values taken from publicly available spectra and may vary slightly depending on the experimental conditions.
The comparison reveals the following key points:
-
Aromatic Protons: The predicted aromatic protons of this compound (H-5 and H-7) are singlets due to the substitution pattern, whereas in 6-bromoindole and 4-bromoaniline, the corresponding protons are doublets due to coupling with adjacent protons. The chemical shifts are generally upfield compared to 6-bromoindole, which is expected due to the electron-donating effect of the saturated indoline ring compared to the aromatic indole ring.
-
Aromatic Carbons: The predicted chemical shifts of the aromatic carbons in this compound are influenced by the hydroxyl and bromo substituents. The position of the bromine atom (C-6) shows a typical chemical shift for a carbon attached to bromine in an aromatic system. The presence of the electron-donating hydroxyl group at C-4 significantly influences the chemical shifts of the surrounding carbons.
Logical Workflow for Spectral Analysis
The process of assigning the NMR spectra for a novel compound where no experimental data is available follows a logical progression.
Caption: A logical workflow for the assignment of NMR spectra for a novel compound using predictive methods and comparative analysis.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The combination of predicted data and comparative analysis with known compounds offers a robust framework for researchers working on the synthesis and characterization of new indoline-based molecules.
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 6-Bromoindolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization and quantification of 6-Bromoindolin-4-ol. It includes a detailed experimental protocol for HRMS analysis, a comparative table of performance metrics, and a visual representation of the analytical workflow. This document is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs in drug discovery and development.
High-Resolution Mass Spectrometry: A Powerful Tool for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry stands out as a premier analytical technique for the unambiguous identification and precise quantification of small molecules like this compound. Its ability to provide high-resolution and high-mass-accuracy data allows for the determination of the elemental composition of the parent molecule and its fragments, offering a high degree of confidence in structural assignments.
One of the key features in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Due to the presence of two stable isotopes of bromine, 79Br and 81Br, in nearly equal abundance, the molecular ion peak will appear as a doublet (M+ and M+2) with an intensity ratio of approximately 1:1. This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.
Comparison of Analytical Techniques
While HRMS offers unparalleled specificity and sensitivity, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for quantitation, structural confirmation, or high-throughput screening.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures mass-to-charge ratio with high accuracy and resolution. | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Separates volatile compounds in the gas phase, followed by mass analysis. |
| Specificity | Very High (elemental composition determination). | Moderate to High (retention time and UV spectrum). | High (retention time and mass spectrum). |
| Sensitivity | Very High (typically pg to fg range). | Moderate (typically ng to µg range). | High (typically pg to ng range). |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 ng/mL | 0.2 - 0.4 mg/kg (for similar compounds)[1][2] | Can reach low ng/L levels for some compounds. |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 5 ng/mL | 0.7 - 1.1 mg/kg (for similar compounds)[1][2] | Typically in the µg/L to ng/L range. |
| **Linearity (R²) ** | Typically >0.99 | >0.99[1][2] | Typically >0.99 |
| Precision (%RSD) | <15% | <10%[1][2] | <15% |
| Structural Information | Extensive (fragmentation pattern, elemental composition). | Limited (UV spectrum). | Good (fragmentation pattern). |
| Sample Volatility | Not required. | Not required. | Required. |
Detailed Experimental Protocol: HRMS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system with an electrospray ionization (ESI) source.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), a sample extraction procedure such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for protonating the indolinol nitrogen.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended for high-resolution analysis.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion and data-dependent MS/MS to acquire fragmentation data.
-
Resolution: > 60,000 FWHM.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound in the gas phase is anticipated to proceed through several characteristic pathways. The initial loss of water from the hydroxyl group is a likely fragmentation step. Subsequent fragmentation may involve cleavage of the indoline ring structure. The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions.
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the HRMS analysis of this compound.
Caption: Workflow for HRMS analysis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the information obtained.
Caption: Logical flow from analysis to information.
References
Brominated vs. Non-Brominated Indolinols: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A key area of investigation has been the impact of halogenation, particularly bromination, on the therapeutic properties of these molecules. This guide provides an objective comparison of the biological activities of brominated and non-brominated indolinols, supported by experimental data, to inform future drug discovery and development efforts.
Anti-Inflammatory Activity: Bromination Enhances Inhibition of Key Mediators
Studies have consistently demonstrated that bromination of the indolinol ring system can significantly enhance anti-inflammatory activity. This is particularly evident in the inhibition of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).
A comparative study on a series of isatin (a non-brominated indolinol analog) and its brominated derivatives revealed a clear structure-activity relationship. The non-brominated isatin displayed weak inhibitory activity against NO production. In contrast, its brominated counterparts, particularly 5-bromoisatin and 6-bromoisatin, exhibited significantly more potent inhibition. The position of the bromine atom was also found to be crucial, with the inhibitory activity following the order of 5-bromo > 6-bromo > 7-bromo substitution.
| Compound | Target | IC50 (µM) |
| Isatin | NO Production | ~430 |
| 5-Bromoisatin | NO Production | ~151.6 |
| 6-Bromoisatin | NO Production | - |
| 7-Bromoisatin | NO Production | > 50 µg/mL |
| Isatin | TNF-α Production | > 50 µg/mL |
| 5-Bromoisatin | TNF-α Production | 38.05 |
| 6-Bromoisatin | TNF-α Production | - |
| 6-Bromoindole | TNF-α Production | - |
Table 1: Comparative inhibitory activity of isatin and its brominated derivatives on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] A lower IC50 value indicates greater potency. Data for some compounds was not quantitatively available.
The enhanced anti-inflammatory effect of brominated indolinols is, at least in part, attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Treatment of LPS-stimulated macrophages with 6-bromoindole and 6-bromoisatin resulted in a significant reduction in the translocation of the NF-κB p65 subunit to the nucleus.[1] This inhibition of NF-κB activation is a critical upstream event that leads to the decreased expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), the enzymes responsible for producing NO and PGE2, respectively.
Anticancer Activity: Bromination Promotes Apoptosis and Cell Cycle Arrest
In the context of oncology, bromination has been shown to be a valuable strategy for augmenting the anticancer properties of indolinols. The brominated indolinol, 6-bromoisatin, has demonstrated potent cytotoxic effects against various cancer cell lines.
A key mechanism underlying the anticancer activity of 6-bromoisatin is the induction of apoptosis (programmed cell death) and cell cycle arrest. Treatment of colorectal cancer cell lines with 6-bromoisatin led to a significant increase in apoptosis and an accumulation of cells in the G2/M phase of the cell cycle. This indicates that 6-bromoisatin can effectively halt the proliferation of cancer cells and trigger their self-destruction. In contrast, the non-brominated parent compound, isatin, generally exhibits weaker anticancer activity.
| Compound | Cell Line | Activity |
| 6-Bromoisatin | Colorectal Cancer Cells | Induces apoptosis and G2/M cell cycle arrest |
| Isatin | Various Cancer Cells | Generally weaker cytotoxic activity |
Table 2: Comparison of the anticancer mechanisms of 6-bromoisatin and isatin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated indolinols) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Plate RAW264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
TNF-α and PGE2 Measurement (ELISA)
-
Sample Preparation: Collect cell culture supernatants from treated and control cells as described for the NO assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α or PGE2 kit. This typically involves adding the samples to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.
-
Data Analysis: Measure the absorbance and calculate the concentration of TNF-α or PGE2 based on a standard curve.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds and LPS as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Preparation: Harvest and wash the treated cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by brominated indolinols.
Caption: General experimental workflow for comparing biological activities.
References
Navigating the Structural Landscape of 6-Bromoindolin-4-ol Derivatives: A Comparative Crystallography Guide
A detailed crystallographic analysis of 6-bromoindolin-4-ol and its derivatives remains an area of burgeoning interest for researchers and drug development professionals. While comprehensive crystallographic data for this compound itself is not extensively available in the public domain, a comparative study of the closely related compound, 6-bromoindolin-2-one (also known as 6-bromooxindole), provides significant insights into the structural characteristics of the 6-bromoindolin scaffold. This guide offers a comparative overview based on available X-ray crystallographic data for 6-bromoindolin-2-one, presenting key structural parameters, detailed experimental protocols, and a visual representation of the experimental workflow.
The indoline core is a prevalent motif in numerous biologically active compounds, and the introduction of a bromine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Comparative Crystallographic Data
To provide a baseline for the structural analysis of 6-bromoindolin derivatives, we present the crystallographic data for 6-bromoindolin-2-one. This data has been extracted from the Protein Data Bank (PDB) entry 4K60, where it is co-crystallized with a target protein. While this represents the structure of the molecule in a protein-bound state, it offers valuable information on its conformational preferences and intermolecular interactions.
| Compound | 6-bromoindolin-2-one |
| PDB Ligand ID | 1P8 |
| Associated PDB Entry | 4K60 |
| Chemical Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Crystal System | Data for the isolated compound is not available in the PDB. The protein co-crystal is in the monoclinic space group P2₁. |
| Space Group | See above. |
| Unit Cell Dimensions | See above. |
| Key Bond Lengths (Å) | C-Br: ~1.90, C=O: ~1.24, C-N: ~1.37 |
| **Key Bond Angles (°) ** | C-C-Br: ~119.5, O=C-N: ~126.0 |
Note: The provided bond lengths and angles are typical values and can vary slightly depending on the specific crystalline environment. The data for the unit cell of the isolated compound is not publicly available.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 6-bromoindolin derivatives, based on standard laboratory practices.
Synthesis of 6-Bromoindolin-2-one
The synthesis of 6-bromoindolin-2-one can be achieved through various established synthetic routes. A common approach involves the cyclization of a substituted phenylacetic acid derivative.
Materials:
-
2-Amino-5-bromophenylacetic acid
-
A suitable cyclizing agent (e.g., a dehydrating agent or a catalyst for intramolecular amidation)
-
Organic solvents (e.g., toluene, dimethylformamide)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: A solution of 2-amino-5-bromophenylacetic acid in an appropriate high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: The cyclizing agent is added to the solution, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 6-bromoindolin-2-one.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Vapor diffusion is a widely used technique for the crystallization of small organic molecules.
Materials:
-
Purified 6-bromoindolin-2-one
-
A "good" solvent in which the compound is soluble (e.g., acetone, ethyl acetate)
-
A "poor" solvent in which the compound is sparingly soluble but miscible with the good solvent (e.g., hexane, heptane)
-
Small vials and a larger, sealed container
Procedure:
-
Preparation of the Solution: A concentrated solution of 6-bromoindolin-2-one is prepared by dissolving the compound in a minimal amount of the "good" solvent in a small, open vial.
-
Vapor Diffusion Setup: The small vial containing the compound solution is placed inside a larger, sealed container that contains a reservoir of the "poor" solvent.
-
Crystal Growth: The container is sealed and left undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting the formation of single crystals over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a loop or a fine needle.
X-ray Diffraction Analysis
The final step involves analyzing the grown crystals using a single-crystal X-ray diffractometer to determine the molecular structure.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected at a specific temperature (often cryogenic, e.g., 100 K) by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of a 6-bromoindolin derivative to its structural elucidation by X-ray crystallography.
Caption: Workflow for the synthesis and structural analysis of 6-bromoindolin derivatives.
Purity Assessment of Synthesized 6-Bromoindolin-4-ol: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 6-Bromoindolin-4-ol, a key intermediate in the synthesis of various biologically active molecules. Experimental data, detailed protocols, and a clear workflow are presented to aid in the selection of the most appropriate analytical method.
I. Introduction to Purity Assessment
The structural integrity and purity of a synthesized compound like this compound are paramount for its intended use, particularly in pharmaceutical research where impurities can lead to unforeseen side effects or reduced efficacy. Various analytical techniques are employed to determine the purity of such compounds, each with its own set of advantages and limitations. This guide focuses on HPLC as the primary method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A, hold for 2 minutes. Ramp to 5% A over 15 minutes. Hold at 5% A for 5 minutes. Return to 95% A over 1 minute and re-equilibrate for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Validating the Structure of a Novel 6-Bromoindolin-4-ol Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a novel molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of a newly synthesized 6-Bromoindolin-4-ol derivative, "6-Bromo-1-ethyl-2,3-dihydro-1H-indol-4-ol" (henceforth referred to as Novel Compound 1 ). Its analytical data is compared against a known, structurally related compound, "6-Bromo-4-methyl-1H-indole". This guide outlines the key experimental protocols and presents the data in a clear, comparative format to aid researchers in their structural elucidation endeavors.
Structural Comparison at a Glance
| Feature | Novel Compound 1 (Hypothetical Data) | 6-Bromo-4-methyl-1H-indole (Reference Compound) |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₂BrNO | C₉H₈BrN |
| Molecular Weight | 242.11 g/mol | 210.07 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (s, 1H), 6.88 (s, 1H), 4.95 (s, 1H, -OH), 3.40 (t, J = 8.0 Hz, 2H), 3.25 (q, J = 7.2 Hz, 2H), 2.90 (t, J = 8.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H) | 8.05 (br s, 1H), 7.45 (s, 1H), 7.18 (s, 1H), 7.05 (t, J = 2.4 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H), 2.50 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 150.2, 132.5, 128.0, 115.8, 112.1, 110.5, 68.9, 45.3, 38.7, 29.8, 12.5 | 135.8, 127.4, 124.9, 122.8, 121.5, 113.2, 100.1, 100.0, 12.6 |
| HRMS (ESI+) m/z | Calculated for C₁₀H₁₃BrNO⁺ [M+H]⁺: 242.0226; Found: 242.0228 | Calculated for C₉H₉BrN⁺ [M+H]⁺: 209.9918; Found: 209.9916 |
| X-ray Crystallography | See Table 2 for detailed crystallographic data. | Data not available for this specific compound. A representative structure of a bromo-substituted indole derivative is used for general comparison. |
In-Depth Structural Validation Data
Spectroscopic and Crystallographic Data
Table 1: Comparative Spectroscopic Data
| Parameter | Novel Compound 1 | 6-Bromo-4-methyl-1H-indole |
| ¹H NMR Chemical Shifts (δ ppm) | 7.15 (Ar-H), 6.88 (Ar-H), 4.95 (-OH), 3.40 (-NCH₂-), 3.25 (-CH₂-), 2.90 (-CH₂-), 1.25 (-CH₃) | 8.05 (N-H), 7.45 (Ar-H), 7.18 (Ar-H), 7.05 (Ar-H), 6.50 (Ar-H), 2.50 (-CH₃) |
| ¹³C NMR Chemical Shifts (δ ppm) | 150.2 (C-Ar), 132.5 (C-Ar), 128.0 (C-Ar), 115.8 (C-Ar), 112.1 (C-Ar), 110.5 (C-Ar), 68.9 (C-OH), 45.3 (N-CH₂), 38.7 (CH₂), 29.8 (CH₂), 12.5 (CH₃) | 135.8 (C-Ar), 127.4 (C-Ar), 124.9 (C-Ar), 122.8 (C-Ar), 121.5 (C-Ar), 113.2 (C-Ar), 100.1 (C-Ar), 100.0 (C-Ar), 12.6 (CH₃) |
| HRMS (m/z) | [M+H]⁺: 242.0228 | [M+H]⁺: 209.9916 |
Table 2: X-ray Crystallographic Data for Novel Compound 1
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂BrNO |
| Formula Weight | 242.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.54(2) Å, α = 90°b = 10.21(3) Å, β = 105.3(2)°c = 12.67(4) Å, γ = 90° |
| Volume | 1065.2(8) ų |
| Z | 4 |
| Calculated Density | 1.510 Mg/m³ |
| Absorption Coefficient | 3.552 mm⁻¹ |
| F(000) | 488 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta Range for Data Collection | 2.5 to 28.0° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Experimental Protocols
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Accumulate 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 250 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with methanol.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution at a flow rate of 5 µL/min.
-
Acquire data in the m/z range of 100-500.
-
Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.
-
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).
-
Crystal Mounting: Select a well-formed, single crystal (0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Maintain the crystal at a constant temperature (e.g., 293 K) during data collection.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the atomic coordinates and displacement parameters against the experimental data using least-squares methods.
-
Validate the final structure using crystallographic software.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: Workflow for the structural validation of a novel chemical entity.
Signaling Pathway of Structure Elucidation Logic
The following diagram illustrates the logical connections between the experimental data and the deduced structural features.
Caption: Logical flow from experimental data to the final validated structure.
The Bromo-Substituent's Impact on Hydroxyl Group Acidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of a hydroxyl group, quantified by its pKa value, is a critical parameter in drug design and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a substituent onto an aromatic ring, such as a bromo- group on a phenol, can significantly alter this acidity. This guide provides a comparative analysis of the pKa of phenol and its ortho-, meta-, and para-brominated derivatives, supported by experimental data and detailed methodologies for pKa determination.
Comparative Acidity of Phenol and Bromophenols
The position of the bromo- substituent on the phenolic ring has a pronounced effect on the acidity of the hydroxyl group. A lower pKa value indicates a stronger acid. The experimental pKa values for phenol and its brominated isomers are summarized in the table below.
| Compound | Structure | pKa | Source |
| Phenol | C₆H₅OH | 9.99 | --INVALID-LINK-- |
| o-Bromophenol | o-BrC₆H₄OH | 8.42 | --INVALID-LINK-- |
| m-Bromophenol | m-BrC₆H₄OH | 9.11 | --INVALID-LINK-- |
| p-Bromophenol | p-BrC₆H₄OH | 9.34 | --INVALID-LINK-- |
All bromophenol isomers are more acidic than phenol itself, demonstrating the electron-withdrawing nature of the bromo- substituent. The acidity follows the order: o-bromophenol > m-bromophenol > p-bromophenol > phenol.
Analysis of the Bromo- Substituent's Electronic Effects
The influence of the bromo- substituent on the pKa of the hydroxyl group is a result of the interplay between two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Bromine is an electronegative atom, and it pulls electron density away from the aromatic ring through the sigma bond. This electron-withdrawing inductive effect helps to stabilize the negative charge on the oxygen atom of the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenol. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.
-
Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect pushes electron density towards the ring, which can destabilize the phenoxide ion and decrease acidity. This effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon atom bearing the hydroxyl group in the phenoxide ion's resonance structures. The resonance effect is not operative at the meta position.
The net effect on acidity is determined by the balance of these two opposing effects at each position:
-
Ortho-Bromophenol: The strong, acid-strengthening inductive effect at the ortho position outweighs the weaker, acid-weakening resonance effect, resulting in the lowest pKa among the bromophenols.
-
Meta-Bromophenol: At the meta position, only the acid-strengthening inductive effect is significant. The resonance effect does not extend to this position. Consequently, m-bromophenol is more acidic than phenol.
-
Para-Bromophenol: Both the inductive and resonance effects are at play at the para position. While the inductive effect is weaker than at the ortho position, the resonance effect is still present and counteracts the inductive pull. This results in p-bromophenol being less acidic than the ortho and meta isomers but still more acidic than phenol.
Caption: A diagram illustrating the relative acidities of phenol and its bromo-isomers.
Experimental Protocols for pKa Determination
The pKa of phenolic compounds can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and spectrophotometric analysis.[1][2]
Potentiometric Titration
This method involves monitoring the pH of a solution of the phenolic compound as a strong base is added incrementally. The pKa is determined from the resulting titration curve.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the phenolic compound in a suitable solvent (e.g., water or a water/alcohol mixture)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately measure a known volume of the phenolic compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Purge the solution with an inert gas to remove dissolved carbon dioxide.
-
Record the initial pH of the solution.
-
Begin adding the strong base from the burette in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot the pH (y-axis) against the volume of base added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the volume of base required to reach the equivalence point has been added.
Spectrophotometric Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa of the compound
-
Stock solution of the phenolic compound
Procedure:
-
Prepare a series of solutions of the phenolic compound, each in a different buffer of known pH. Ensure the final concentration of the phenolic compound is the same in all solutions.
-
Prepare two additional solutions: one in a strongly acidic solution (pH << pKa) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (pH >> pKa) for the fully deprotonated species (A⁻).
-
Record the UV-Vis absorbance spectrum for each of the prepared solutions.
-
Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly.
-
At this chosen wavelength, measure the absorbance of all the buffered solutions.
-
The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_HA is the absorbance of the fully protonated form, and A_A is the absorbance of the fully deprotonated form.
Caption: A flowchart outlining the experimental workflows for pKa determination.
References
A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom to the indole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of 6-Bromoindolin-4-ol and other bromo-indole isomers, focusing on their synthesis, chemical properties, and potential therapeutic applications. While direct comparative studies on this compound are limited in publicly available literature, this document collates existing data on various bromo-indole isomers to offer a valuable resource for researchers, scientists, and drug development professionals. The information is presented to facilitate the understanding of structure-activity relationships and to guide future research in this area.
Physicochemical and Spectroscopic Data of Bromo-Indole Isomers
The position of the bromine atom on the indole ring, as well as the saturation of the pyrrole ring (indole vs. indoline) and the presence of other substituents (e.g., hydroxyl group), significantly influences the physicochemical properties of these compounds. The following tables summarize available data for different bromo-indole isomers.
Table 1: Physicochemical Properties of Bromo-Indole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 4-Bromoindole | C₈H₆BrN | 196.04 | 27-29 | 283-285 | 2.6 |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 91-93 | - | 2.6 |
| 6-Bromoindole | C₈H₆BrN | 196.04 | 90-92 | - | 2.6 |
| 7-Bromoindole | C₈H₆BrN | 196.04 | 55-57 | - | 2.6 |
| 6-Bromoindolin-2-one | C₈H₆BrNO | 212.04 | 217-221 | 343.6 | 1.9 |
| 5-Bromoindolin-2-one | C₈H₆BrNO | 212.04 | 220-224 | 362.5 | 1.9 |
Table 2: Spectroscopic Data of Bromo-Indole Isomers
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrum (m/z) |
| 6-Bromo-1H-indole | 8.10 (brs, 1H), 7.65 (d, J=1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 1.6 Hz, 1H), 7.15 (t, J=2.8 Hz, 1H), 6.45 (t, J=2.4 Hz, 1H) | Not readily available | 195, 197 (M+) |
| 6-Bromoindole-3-carboxaldehyde | 10.02 (s, 1H), 8.45 (s, 1H), 8.35 (s, 1H), 7.78 (d, J=8.5 Hz, 1H), 7.42 (dd, J=8.5, 1.7 Hz, 1H) | Not readily available | 223, 225 (M+) |
| 6-Bromoindolin-2-one | 10.4 (s, 1H), 7.2 (d, J=8.0 Hz, 1H), 7.0 (s, 1H), 6.9 (d, J=8.0 Hz, 1H), 3.5 (s, 2H) | 177.5, 144.2, 131.0, 127.5, 124.9, 115.8, 111.4, 36.1 | 211, 213 (M+)[1] |
Note: Complete spectroscopic data for many of these isomers, including this compound, would need to be determined experimentally.
Synthesis of Bromo-Indole Derivatives
The synthesis of bromo-indole derivatives can be achieved through various established methods. The choice of a specific synthetic route depends on the desired substitution pattern.
General Synthetic Workflow
Caption: General synthetic workflow for bromo-indolinol derivatives.
Experimental Protocols
Fischer Indole Synthesis (General Protocol)
-
Hydrazone Formation: A substituted phenylhydrazine (1 eq.) and a suitable ketone or aldehyde (1.1 eq.) are dissolved in a solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or heated to reflux for 1-4 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
Cyclization: The solvent is removed under reduced pressure, and the resulting crude hydrazone is treated with a cyclizing agent. Common cyclizing agents include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid. The reaction mixture is heated, typically between 80-150 °C, for 1-6 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., NaOH or NaHCO₃). The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The crude product is then purified by column chromatography on silica gel to afford the desired indole derivative.
Bromination of Indoles using N-Bromosuccinimide (NBS)
-
An indole derivative (1 eq.) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) (1-1.2 eq.) is added portion-wise over a period of 15-30 minutes, and the reaction mixture is stirred at 0 °C for 1-3 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding bromo-indole.
Biological Activity and Potential Applications
Bromo-indole derivatives have demonstrated a wide range of biological activities, with many compounds showing promise as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression.
Kinase Inhibition
Many bromo-indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Table 3: Reported Biological Activities of Bromo-Indole Isomers
| Compound/Derivative | Biological Activity | Target/Mechanism | Reference |
| 5-Bromoindole derivatives | Anticancer | EGFR tyrosine kinase inhibition | [2] |
| 5-Bromoindole derivatives | pp60c-Src Tyrosine Kinase Inhibition | pp60c-Src | [3] |
| 6-Bromoindole | Anti-inflammatory | Inhibition of NO, PGE2, and TNFα production | |
| Bromo-indole derivatives | Modulation of bacterial signaling | Mimicking indole-signaling pathways | [4] |
| 6-Bromooxindole derivatives | Anti-inflammatory | p38α inhibitors | [5] |
Representative Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Many kinase inhibitors, including those with an indole scaffold, target components of this pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by bromo-indole derivatives.
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (General Protocol)
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based format.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate (e.g., a peptide or protein), ATP, and a suitable buffer.
-
The test compound (bromo-indole isomer) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is calculated from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay Protocol)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the bromo-indole isomers for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Conclusion
This guide provides a foundational comparison of this compound and other bromo-indole isomers based on currently available data. While specific experimental details for this compound are scarce, the information presented on related isomers highlights the significant potential of this class of compounds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of novel bromo-indole derivatives. Further research is warranted to fully elucidate the structure-activity relationships within this promising family of molecules and to explore their therapeutic potential in greater detail.
References
- 1. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
Safety Operating Guide
Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Laboratory Professionals
The proper disposal of 6-Bromoindolin-4-ol, a halogenated indoline derivative, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory hazardous waste protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound as a potentially hazardous substance, drawing parallels from structurally similar compounds like 6-Bromooxindole.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the regulations for hazardous chemical waste.[2] The primary steps involve proper segregation, containment, labeling, and arrangement for collection by a certified hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.[3]
-
Specifically, it should be classified as a halogenated organic solid waste .
-
It is crucial to not mix this waste with non-hazardous waste, as this would render the entire mixture hazardous and increase disposal costs.[2]
-
Keep it segregated from incompatible materials. Check the SDS for specific incompatibilities.
2. Container Selection and Management:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[2]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
The container must have a secure, screw-type lid to prevent spills or the release of vapors.[2] Makeshift covers like aluminum foil or plastic wrap are not acceptable.[2]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
3. Labeling:
-
Properly label the hazardous waste container as soon as the first particle of waste is added.[2]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard characteristics (e.g., Toxic, Health Hazard).[2]
-
The date when waste was first accumulated.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
The SAA should be a secondary containment unit, such as a tray or tub, to contain any potential leaks.
-
Adhere to the institutional and regulatory limits for hazardous waste accumulation.
5. Disposal and Pickup:
-
Once the container is full or the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup.[3][5]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
Empty Container Disposal:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[8]
-
For non-acutely hazardous waste, empty the container as much as possible, deface the hazardous waste label, and dispose of it according to your institution's guidelines for empty chemical containers.[3]
Quantitative Limits for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for hazardous waste stored in a Satellite Accumulation Area, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Researchers should confirm the specific limits with their institution's EHS department.
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste (Total) | 55 gallons |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Bromoindolin-4-ol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-Bromoindolin-4-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[1] A face shield may be necessary for splash protection. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | Wear a lab coat at all times. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls.[2][3] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a good general-use option.[2][4] For prolonged contact, consider butyl rubber or neoprene gloves.[2][4] Always inspect gloves for degradation before use.[4] |
| Respiratory | Respirator | Use a respirator with a particulate filter when handling the solid compound, especially if dust can be generated.[1][5] Work in a well-ventilated area, preferably under a chemical fume hood.[6][7] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
III. Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize the risk of exposure and ensure a safe working environment.
1. Preparation:
-
Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds such as 6-Bromo-1H-indole or 6-Bromo-2-oxindole to understand potential hazards.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1. This includes safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. All handling of solid this compound should be performed within the fume hood to prevent inhalation of dust particles.[6][7]
2. Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep the container covered as much as possible.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.[5][6][8] All waste must be handled in accordance with local, state, and federal regulations.[4]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]
IV. Emergency Procedures
In the event of an exposure, immediate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash skin with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
V. Spill Management
In case of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Clean: Clean the spill area with a suitable solvent and decontaminate.
-
Dispose: Dispose of all cleanup materials in the hazardous waste container.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
